ATTO 390
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid |
InChI |
InChI=1S/C20H25NO4/c1-12-8-19(24)25-17-10-16-14(9-15(12)17)13(2)11-20(3,4)21(16)7-5-6-18(22)23/h8-10,13H,5-7,11H2,1-4H3,(H,22,23) |
InChI Key |
CORGJZNTIXXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 390 Fluorescent Dye: A Technical Guide for Advanced Cellular Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ATTO 390 fluorescent dye, a versatile tool for a wide range of applications in cellular and molecular biology. This guide details its core properties, provides established experimental protocols, and illustrates its utility in advanced imaging and analytical techniques.
Core Properties and Spectral Characteristics
This compound is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by its high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust choice for various fluorescence-based assays.[1][2][3] Its moderate hydrophilicity and low molecular weight contribute to its suitability for labeling a variety of biomolecules, including proteins and nucleic acids.[1][2]
The dye can be efficiently excited by a mercury arc lamp, with strong absorption at the 365 nm and 405 nm lines.[1] It is available in several reactive forms, including NHS ester, maleimide, azide, and phalloidin (B8060827) conjugates, allowing for flexible labeling of different functional groups on target molecules.[2]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [4] |
| Emission Maximum (λem) | 479 nm | [4] |
| Molar Extinction Coefficient (ε) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [4] |
| Fluorescence Lifetime (τ) | 5.0 ns | [4] |
| Molecular Weight (free acid) | 343.42 g/mol | |
| Stokes Shift | 89 nm |
Key Applications and Experimental Protocols
This compound is a versatile dye employed in a multitude of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET). Its favorable spectral properties also make it a suitable candidate for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.
Protein and Oligonucleotide Labeling
A fundamental prerequisite for most applications is the covalent labeling of a biomolecule of interest with this compound. Below are detailed protocols for labeling proteins and oligonucleotides.
This protocol is adapted for labeling primary amine groups on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1 mg/mL.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the this compound-labeled protein.
-
Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.
This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous, amine-free DMF
-
0.2 M carbonate-bicarbonate buffer (pH 9.0)
-
Gel filtration or reverse-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.2 M carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the reactive dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using either gel filtration or reverse-phase HPLC.
-
Quantification and Storage: Determine the concentration and degree of labeling of the purified conjugate. Store at -20°C, protected from light.
Immunofluorescence
This compound-conjugated secondary antibodies are valuable reagents for immunofluorescence microscopy, allowing for the detection of specific antigens in fixed and permeabilized cells.
This protocol provides a general guideline for immunofluorescent staining of adherent cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips to the desired confluency. Wash briefly with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with excitation and emission filters suitable for this compound.
In Situ Hybridization (ISH)
This compound can be incorporated into oligonucleotide probes for the detection of specific DNA or RNA sequences within cells or tissues.
This protocol provides a general framework for FISH using an this compound-labeled probe.
Materials:
-
Fixed cells or tissue sections on slides
-
This compound-labeled oligonucleotide probe
-
Hybridization buffer (containing formamide (B127407) and SSC)
-
Wash buffers (e.g., SSC solutions of varying stringency)
-
DAPI or another nuclear counterstain
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare and fix the cells or tissue sections on slides according to standard protocols.
-
Pre-hybridization: Treat the slides with appropriate reagents to increase probe accessibility (e.g., proteinase K digestion).
-
Probe Denaturation and Hybridization: Dilute the this compound-labeled probe in hybridization buffer. Denature the probe and the target DNA/RNA on the slide by heating. Hybridize the probe to the target sequence overnight at a specific temperature.
-
Post-hybridization Washes: Wash the slides with buffers of increasing stringency to remove unbound and non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for this compound and the counterstain.
Förster Resonance Energy Transfer (FRET)
This compound can serve as a donor fluorophore in FRET-based assays to study molecular interactions. A suitable acceptor for this compound is ATTO 488, as the emission spectrum of this compound significantly overlaps with the excitation spectrum of ATTO 488.
Visualization of Signaling Pathways
Fluorescently labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, an this compound-labeled antibody against a phosphorylated protein can be used to visualize its activation and localization within the cell upon stimulation.
Example Signaling Pathway: Generic Kinase Cascade
The following diagram illustrates a generic kinase signaling cascade that can be studied using fluorescence microscopy with this compound-labeled reagents.
Conclusion
This compound is a powerful and versatile fluorescent dye with broad applications in modern biological research. Its excellent photophysical properties, coupled with the availability of various reactive forms, make it an invaluable tool for labeling biomolecules and visualizing cellular processes with high sensitivity and resolution. The protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of this compound in their experimental workflows.
References
ATTO 390: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 390 is a fluorescent dye belonging to the coumarin (B35378) family of molecules.[1][2][3][4] It is widely utilized in various life science research and drug development applications due to its advantageous spectral properties. This guide provides an in-depth overview of the core characteristics of this compound, detailed experimental protocols for its use, and a summary of its key spectral data.
Core Spectral and Photophysical Properties
This compound is characterized by its absorption in the near-UV spectrum and emission in the blue region.[5] Key features include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a relatively low molecular weight.[2][3] These properties make it a versatile tool for fluorescence-based detection and imaging. The dye is moderately hydrophilic and can be efficiently excited by light sources such as a mercury arc lamp.[6]
Quantitative Spectral Data Summary
The essential spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [1][2][4] |
| Emission Maximum (λem) | 475 nm, 476 nm, 479 nm | [1][2][7][8] |
| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | [1][7] |
| Fluorescence Quantum Yield (Φf) | 90% | [1][7] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][7] |
| Stokes Shift | ~85-89 nm | [2] |
| Correction Factor (CF260) | 0.52 | [7][8] |
| Correction Factor (CF280) | 0.08 | [7][8] |
| Molecular Weight (of carboxy derivative) | 343.42 g/mol |
Experimental Protocols
This compound is commonly used for labeling biomolecules such as proteins and nucleic acids. The following sections provide detailed methodologies for these key applications, primarily utilizing the NHS ester and maleimide (B117702) derivatives of the dye.
Protein Labeling with this compound NHS Ester
This compound NHS ester is a popular choice for labeling primary amines in proteins, such as the ε-amino groups of lysine (B10760008) residues.
Materials:
-
This compound NHS ester
-
Protein of interest
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Amine-free, anhydrous DMSO or DMF
-
Gel permeation chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[9] Ensure the protein solution is free from amine-containing substances like Tris or glycine.[9] If necessary, dialyze the protein against PBS.[9]
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.[9]
-
Labeling Reaction: Add a 2 to 15-fold molar excess of the reactive dye to the protein solution.[9] The optimal ratio should be determined empirically for each protein. Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS.[9] The first colored, fluorescent band to elute will be the this compound-labeled protein.[9]
-
Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of a preservative like sodium azide, or frozen in aliquots at -20°C for long-term storage.[10]
Oligonucleotide Labeling with this compound NHS Ester
This protocol is suitable for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Carbonate buffer (0.2 M, pH 8-9)
-
Anhydrous DMF
-
Gel filtration or reverse-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.[9]
-
Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[9]
-
Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[9] Incubate at room temperature for 2 hours with shaking.[9]
-
Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[9]
Protein Labeling with this compound Maleimide
This compound maleimide is used to label free thiol (sulfhydryl) groups, such as those on cysteine residues.
Materials:
-
This compound maleimide
-
Protein with free thiol groups
-
Buffer (e.g., PBS, Tris, or HEPES), pH 7.0-7.5
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), optional
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5.[1] If the protein contains disulfide bonds that need to be labeled, they can be reduced by adding a 10-fold molar excess of a reducing agent like DTT or TCEP.[1] If DTT is used, it must be removed by dialysis before adding the dye.[1]
-
Dye Solution Preparation: Prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF immediately before use.[1]
-
Labeling Reaction: Add a 10-20 molar excess of the dye to the protein solution.[1] Incubate for 2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Remove unreacted dye by gel permeation chromatography as described for NHS ester labeling.
-
Storage: Store the labeled protein under appropriate conditions, protected from light.
Visualizing the Labeling Workflow
The general workflow for labeling a biomolecule with this compound can be visualized as a series of sequential steps.
Caption: A flowchart illustrating the key stages of a typical biomolecule conjugation experiment using this compound reactive dyes.
Conclusion
This compound is a robust and versatile fluorescent probe with favorable spectral characteristics for a range of biological applications. Its high quantum yield and good photostability make it a reliable choice for sensitive fluorescence detection and imaging techniques. The availability of amine-reactive and thiol-reactive derivatives allows for straightforward conjugation to a wide variety of biomolecules, enabling researchers in diverse fields to effectively utilize this fluorophore in their studies. Proper adherence to established labeling and purification protocols is crucial for obtaining high-quality, specifically labeled conjugates for downstream applications.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. This compound/ATTO 390 FluoroFinder [app.fluorofinder.com]
- 5. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
ATTO 390: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the fluorescent dye ATTO 390, focusing on its core spectral properties, experimental protocols for its application, and a visual representation of a common experimental workflow. This compound is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3][4]
Core Spectroscopic and Photophysical Properties
The utility of a fluorescent dye is defined by its specific spectral characteristics. This compound is notable for its excitation in the violet region of the spectrum and its emission in the blue region. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Unit |
| Excitation Maximum (λex) | 390 | nm |
| Emission Maximum (λem) | 476 - 479 | nm |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 90 | % |
| Fluorescence Lifetime (τfl) | 5.0 | ns |
Data compiled from multiple sources.[1][2][4][5][6][7]
Experimental Protocols
Precise and reproducible experimental outcomes depend on rigorous adherence to established protocols. The following sections detail methodologies for the preparation, conjugation, and purification of this compound-labeled biomolecules.
Dye Handling and Storage
Proper storage and handling are crucial to maintaining the integrity of this compound. The dye is typically shipped as a freeze-dried solid at ambient temperature.[4]
-
Storage: Upon receipt, it is recommended to store the dye at -20°C, protected from moisture and light.[4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4] When stored correctly, this compound products are stable for at least three years.[4]
-
Solubilization: this compound is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[4] For derivatives like NHS-esters and maleimides, it is critical to use anhydrous and amine-free solvents and to prepare these solutions immediately before use due to their reactivity with water and OH-containing solvents.[4]
Protein Labeling with this compound NHS Ester
This protocol outlines the general steps for conjugating this compound NHS ester to proteins.
-
Protein Preparation: The protein solution must be free of amine-containing substances like Tris or glycine. If the protein is in such a buffer, dialysis against a suitable buffer like 10-20 mM phosphate-buffered saline (PBS) is necessary.[8]
-
pH Adjustment: For an efficient conjugation reaction, the pH of the protein solution should be adjusted to a range of 8-9. This can be achieved by adding 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) for each ml of the dialyzed antibody solution.[8]
-
Dye Preparation: Immediately before conjugation, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/ml.[8]
-
Conjugation Reaction: The optimal molar ratio of dye to protein varies depending on the protein. A starting point is a 2-fold molar excess of the reactive dye to the protein. For larger proteins like antibodies, a higher molar excess of at least 4:1 is recommended, and this can be increased up to 15:1 to achieve a higher degree of labeling.[8] Add the calculated volume of the dye solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[8]
-
Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex™ G-25 column with a diameter of at least 1 cm and a length of 12 cm is recommended for this purpose.[8]
Oligonucleotide Labeling with this compound NHS Ester
This protocol describes the conjugation of this compound NHS ester to amino-modified oligonucleotides.
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[8]
-
Dye Preparation: Prepare a 5 mg/ml solution of the activated this compound NHS ester in anhydrous DMF.[8]
-
Conjugation Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with shaking.[8] For longer reaction times, the pH can be lowered to 7-7.5.[8]
-
Purification: The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[8]
Experimental Workflow Visualization
To illustrate a typical experimental process involving this compound, the following diagram visualizes the key steps of protein labeling and purification.
Caption: Workflow for Protein Labeling with this compound.
This guide provides foundational knowledge for the effective use of this compound in research and development. For more specific applications, further optimization of the provided protocols may be necessary.
References
- 1. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Panel Builder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. stressmarq.com [stressmarq.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. stressmarq.com [stressmarq.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
ATTO 390: A Technical Guide to Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye ATTO 390, specifically focusing on its quantum yield and fluorescence lifetime. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.
Core Photophysical Properties of this compound
This compound is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3][4][5] These characteristics make it a valuable tool for various life science applications, including the labeling of DNA, RNA, and proteins.[1][2] The dye is moderately hydrophilic and can be efficiently excited in the range of 360 to 410 nm, making it compatible with common light sources such as a mercury arc lamp (365 nm and 405 nm lines).[5]
The key quantitative photophysical parameters of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Fluorescence Quantum Yield (Φf) | 90% (0.90) | In aqueous solution for the carboxy derivative.[1][2][6] |
| Fluorescence Lifetime (τfl) | 5.0 ns | In Phosphate Buffered Saline (PBS), pH 7.4.[7] |
| Excitation Maximum (λex) | 390 nm | In aqueous solution.[1][2][6] |
| Emission Maximum (λem) | 479 nm | In aqueous solution.[1][2][6][7] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | At the absorption maximum.[1][2][6][7] |
| Stokes Shift | 89 nm | The difference between the excitation and emission maxima.[6] |
Experimental Protocols
While the precise experimental protocols used by the manufacturer to determine the exact photophysical parameters of this compound are not publicly detailed, this section outlines representative, industry-standard methodologies for measuring the fluorescence quantum yield and lifetime of a similar fluorescent dye.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.[8]
1. Materials and Instrumentation:
- Spectrofluorometer: Capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: For measuring absorbance.
- Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For this compound, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54).[9]
- Solvent: Spectroscopic grade solvent. For the carboxy derivative of this compound, this would typically be water or a buffer like PBS (pH 7.4).[1][7]
- Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
2. Procedure:
- Sample Preparation: Prepare a series of dilutions of both the this compound sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[10]
- Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength (e.g., 390 nm for this compound).
- Fluorescence Measurement:
- Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
- Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
- Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.
- Data Analysis:
- Integrate the area under the corrected fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- The quantum yield of the unknown sample (Φx) is calculated using the following equation:
- Φx = Φstd * (mₓ / mₛₜᏧ) * (nₓ² / nₛₜᏧ²)
- Where Φstd is the quantum yield of the standard, mₓ and mₛₜᏧ are the slopes of the linear fits to the data for the sample and standard, respectively, and nₓ and nₛₜᏧ are the refractive indices of the sample and standard solutions (if different solvents are used).[8]
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is typically measured using the time-correlated single photon counting (TCSPC) technique, which records the time delay between the excitation pulse and the detection of the emitted photon.[11][12][13]
1. Materials and Instrumentation:
- Pulsed Light Source: A laser or LED with a high repetition rate (MHz range) and a pulse width significantly shorter than the expected fluorescence lifetime. For this compound, a pulsed diode laser emitting around 390 nm would be suitable.
- TCSPC System: Including a fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC), and data acquisition software.[11][14][15]
- Monochromator or Bandpass Filter: To isolate the fluorescence emission from scattered excitation light.
- Sample Holder: A temperature-controlled cuvette holder.
2. Procedure:
- Instrument Response Function (IRF) Measurement: Replace the sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response function. This is crucial for accurate lifetime determination.
- Sample Measurement:
- Place the this compound solution in the sample holder.
- Set the excitation source to the desired wavelength and repetition rate.
- Collect photon arrival time data until a sufficient number of counts are accumulated in the peak channel to form a smooth decay curve.
- Data Analysis:
- The collected data is a histogram of photon counts versus time.
- The fluorescence decay is analyzed by fitting the experimental data to a multi-exponential decay model, after deconvolution with the measured IRF. The decay is typically described by:
- I(t) = Σ αᵢ * exp(-t / τᵢ)
- Where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component. For a single exponential decay, the equation simplifies to I(t) = α * exp(-t / τ).
- The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like this compound.
Caption: Workflow for Photophysical Characterization of this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. stressmarq.com [stressmarq.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. iss.com [iss.com]
- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 12. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 13. horiba.com [horiba.com]
- 14. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]
- 15. bhu.ac.in [bhu.ac.in]
ATTO 390: A Comprehensive Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core photophysical properties of the fluorescent dye ATTO 390. Known for its high fluorescence quantum yield and photostability, this compound, a coumarin-based derivative, is a versatile tool in various life science applications, including molecular labeling and advanced microscopy techniques.[1][2][3][4]
Core Photophysical Characteristics
This compound is characterized by its strong absorption in the near-UV spectrum and emission in the blue region.[5] Its notable features include a large Stokes shift, which minimizes self-quenching, and a high fluorescence quantum yield, contributing to its brightness.[1][4][5] The dye is moderately hydrophilic and exhibits good solubility in polar solvents such as DMF and DMSO.[2][4][6]
Quantitative Photophysical Data
The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Solvent/Conditions | References |
| Maximum Excitation Wavelength (λex) | 390 nm | Water | [1][4][6][7] |
| Maximum Emission Wavelength (λem) | 479 nm | Water | [4][6][8] |
| Molar Extinction Coefficient (εmax) | 24,000 M-1cm-1 | Water | [1][4][6][8] |
| Fluorescence Quantum Yield (Φf) | 0.90 (or 90%) | Water | [1][4][6][8] |
| Fluorescence Lifetime (τfl) | 5.0 ns | Water | [1][4][6][8] |
| Stokes Shift | 89 nm | Calculated | [6] |
| Molecular Weight | 343.42 g/mol (free acid) | - | [6] |
| Correction Factor (CF260) | 0.52 | - | [4][8] |
| Correction Factor (CF280) | 0.08 | - | [4][8] |
Experimental Protocols
Accurate determination of photophysical properties is paramount for reliable experimental outcomes. Below are generalized methodologies for measuring the fluorescence quantum yield and lifetime of fluorophores like this compound.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]
Protocol:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the this compound sample in a suitable spectroscopic grade solvent (e.g., water for the carboxy derivative).[4] The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength (e.g., 390 nm for this compound).
-
Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (ΦX) can be calculated using the following equation:[9]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime can be determined using the time-domain method, with Time-Correlated Single Photon Counting (TCSPC) being a common and robust technique.[10][11]
Protocol:
-
Instrument Setup: A pulsed light source (e.g., a laser or LED with a high repetition rate) is used to excite the sample.[11] The system is synchronized to detect the arrival time of single emitted photons relative to the excitation pulse.[10][11]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid artifacts such as self-quenching.
-
Data Acquisition: The sample is excited repeatedly, and the arrival times of the emitted photons are recorded. This process is repeated until a histogram of photon arrival times is built up, representing the fluorescence decay profile.[10]
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[11] For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
Where:
-
I0 is the intensity at time t=0.
-
τ is the fluorescence lifetime.
-
Experimental Workflow and Signaling
While this compound is primarily used as a fluorescent label and does not have an intrinsic signaling pathway, the following diagram illustrates a general workflow for its application in fluorescence spectroscopy.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. aatbio.com [aatbio.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. stressmarq.com [stressmarq.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horiba.com [horiba.com]
ATTO 390: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the fluorescent dye ATTO 390, focusing on its core structure, molecular properties, and practical applications in biological research. This document is intended to serve as a comprehensive resource for scientists utilizing this compound in labeling experiments for proteins, nucleic acids, and other biomolecules.
Core Structure and Physicochemical Properties
This compound is a fluorescent marker built upon a coumarin (B35378) core structure.[1][2][3][4] This rigid molecular framework imparts high fluorescence quantum yield, excellent photostability, and a notable Stokes shift, making it a versatile tool for various fluorescence-based applications.[5][1][2][3][6] The dye is characterized by its hydrophilicity, which ensures good solubility in aqueous buffers commonly used in biological experiments.[3]
The molecular weight and specific chemical formula of this compound vary depending on the reactive moiety attached to the core fluorophore. These derivatives are designed for covalent labeling of different functional groups on biomolecules.
Quantitative Data Summary
The key quantitative data for various forms of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Molecular Weight of Common this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) |
| Free Acid | 343[5] |
| NHS-ester | 440[5][7][8] |
| Maleimide (B117702) | 465[5][9] |
| Azide | 543.66 |
| Phalloidin | 1226[5] |
| Biotin | 653[5] |
| Iodoacetamide | 553[5] |
| Alkyne | 494[5] |
Table 2: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | 390 nm[4] |
| Emission Maximum (λem) | 476 nm[4][7] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹[4] |
| Fluorescence Quantum Yield (Φf) | 90% |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Experimental Protocols
Detailed methodologies for labeling proteins and oligonucleotides with this compound are provided below. These protocols are based on the use of the popular NHS-ester and maleimide derivatives.
Protein Labeling with this compound NHS-ester (Amine-reactive)
This protocol outlines the steps for conjugating this compound NHS-ester to primary amines (e.g., lysine (B10760008) residues) on proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.[7][10]
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the reactive dye solution. The optimal dye-to-protein ratio may need to be determined empirically for each protein.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[7]
Protein Labeling with this compound Maleimide (Thiol-reactive)
This protocol describes the conjugation of this compound maleimide to free sulfhydryl groups (e.g., cysteine residues) on proteins.
Materials:
-
Protein of interest
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[9]
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., DTT or TCEP)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[9]
-
(Optional) Reduction of Disulfides: If the protein does not have free thiols, treat it with a 10-fold molar excess of a reducing agent like DTT or TCEP to expose sulfhydryl groups.[9] If DTT is used, it must be removed by dialysis before adding the dye.[9]
-
Dye Solution Preparation: Prepare a stock solution of this compound maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[9]
-
Quenching: The reaction can be stopped by adding a low molecular weight thiol like glutathione (B108866) or mercaptoethanol to consume excess maleimide.[9]
-
Purification: Purify the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.[9]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive this compound NHS-ester and subsequent purification.
Caption: Protein labeling workflow with this compound NHS-ester.
This guide provides essential information for the effective use of this compound in research. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions for the specific this compound derivative being used.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Panel Builder [app.fluorofinder.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound NHS ester | C24H28N2O6 | CID 16218723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. spectra.arizona.edu [spectra.arizona.edu]
ATTO 390 Fluorescence: A Comprehensive Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of ATTO 390, a versatile fluorescent dye. This guide delves into the core photophysical properties of this compound, detailed experimental protocols for its use, and its application in studying cellular dynamics.
Core Principles of this compound Fluorescence
This compound is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2] Its fluorescence arises from the electronic structure of its rigid chromophore. Upon absorption of light at its excitation maximum, an electron is promoted to an excited singlet state. The subsequent return to the ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.
Key characteristics of this compound include a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust tool for various fluorescence-based applications.[1][3][4] It is known for its moderate hydrophilicity and relatively low molecular weight.[5]
Photophysical Properties
The fluorescence of this compound is characterized by specific excitation and emission spectra, a high quantum yield, and a distinct fluorescence lifetime. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 390 nm | [2] |
| Emission Maximum (λem) | 479 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | 24,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [2][5] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [2][5] |
| Stokes Shift | 89 nm | [5] |
| Molecular Weight (Carboxy) | 343.42 g/mol | [5] |
Note: Spectral properties can be influenced by the local environment, including solvent polarity and pH.
Experimental Protocols
This compound is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester for labeling primary amines and as a maleimide (B117702) for labeling free thiols. This section provides detailed protocols for labeling proteins and oligonucleotides.
Protein Labeling with this compound NHS Ester
This protocol is suitable for labeling proteins with accessible primary amine groups, such as the N-terminus and the side chain of lysine (B10760008) residues.
Materials:
-
This compound NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous, amine-free DMF or DMSO
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[1] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[1]
-
Labeling Reaction:
-
For most proteins, a 2-fold molar excess of the reactive dye to the protein is a good starting point.[1]
-
For antibodies, a higher molar excess of 4:1 to 15:1 may be required for optimal labeling.[1]
-
Add the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.[1]
-
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).[1] The first colored band to elute is typically the labeled protein.
-
Storage: Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Oligonucleotide Labeling with this compound NHS Ester
This protocol is for labeling amino-modified oligonucleotides.
Materials:
-
This compound NHS ester
-
Amino-modified oligonucleotide
-
Carbonate buffer (0.2 M, pH 8-9)
-
Anhydrous DMF
-
Gel filtration or reverse-phase HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.[1]
-
Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[1]
-
Labeling Reaction:
-
Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[1]
Applications in Cellular and Molecular Biology
This compound's favorable photophysical properties make it a valuable tool for a range of applications, from fluorescence microscopy to flow cytometry.
Fluorescence Microscopy: Visualizing Actin Dynamics
This compound can be used to study the dynamics of the actin cytoskeleton, a key component in cellular processes like motility and morphogenesis. One common application is in in vitro actin polymerization assays.
Experimental Workflow: In Vitro Actin Polymerization Assay
This experiment aims to visualize the polymerization of actin monomers (G-actin) into filaments (F-actin) and the subsequent formation of actin bundles.
Workflow for in vitro actin polymerization assay using this compound-labeled actin.
Protocol Outline:
-
Reconstitute Actin: Reconstitute unlabeled and this compound-labeled G-actin in a G-buffer to maintain their monomeric state.[6]
-
Initiate Polymerization: Mix the labeled and unlabeled G-actin and initiate polymerization by adding a polymerization buffer containing salts (e.g., KCl and MgCl₂) and ATP.[6]
-
Incubation: Incubate the mixture at room temperature to allow for the formation of F-actin filaments.
-
Imaging: Mount the sample on a microscope slide and visualize the fluorescently labeled actin filaments using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation around 390 nm and emission around 480 nm).
Application in Studying Signaling Pathways: A Case Study on Actin Cytoskeleton Regulation
While direct use of this compound in classical signaling pathway studies is less documented, its application in visualizing the downstream effects of signaling on the actin cytoskeleton is highly relevant. For instance, signaling pathways involving Rho family GTPases (like Cdc42, Rac, and Rho) are critical regulators of actin dynamics.
The following diagram illustrates a simplified signaling pathway leading to actin polymerization, a process that can be visualized using this compound-labeled actin or phalloidin.
Simplified signaling pathway from a receptor tyrosine kinase to actin polymerization.
In this pathway, the activation of a receptor tyrosine kinase by a growth factor leads to the activation of the Rho GTPase Cdc42. Activated Cdc42 then stimulates WASP/N-WASP proteins, which in turn activate the Arp2/3 complex to nucleate new actin filaments.[7] The resulting changes in actin structures, such as the formation of filopodia, can be visualized using this compound-phalloidin or by incorporating this compound-labeled actin monomers into the polymerizing filaments.
Conclusion
This compound is a powerful and versatile fluorescent dye with excellent photophysical properties for a wide range of applications in life sciences research. Its high quantum yield, large Stokes shift, and good photostability make it an ideal choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental workflows to investigate complex biological processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Imaging of morphological and biochemical hallmarks of apoptosis with optimized optogenetic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Microscopy Actin Kit ATTO390 | Hypermol [hypermol.com]
- 7. Signaling to Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 390 Dye: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 390 is a fluorescent dye belonging to the coumarin (B35378) family, designed for high-sensitivity applications in life sciences research.[1] Characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, this compound is a versatile tool for labeling a wide range of biomolecules, including proteins, DNA, and RNA.[1][2] Its moderate hydrophilicity and low molecular weight make it suitable for a variety of applications, from single-molecule detection to flow cytometry.[2][3] This guide provides an in-depth overview of the technical properties of this compound, detailed protocols for its use, and visualizations of experimental workflows.
Core Technical Specifications
The optical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design.[2][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [2][4] |
| Emission Maximum (λem) | 479 nm | [2][4] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [4] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [2][4] |
| Stokes Shift | 89 nm | [4] |
| Molecular Weight (Free Acid) | 343.42 g/mol | [4] |
| Structure | Coumarin derivative | [1][2] |
Key Features and Applications
This compound offers several advantageous features for research applications:
-
High Fluorescence Yield and Photostability: Ensures bright and stable signals, crucial for demanding applications like single-molecule imaging.[1]
-
Large Stokes Shift: The significant separation between excitation and emission maxima (89 nm) minimizes self-quenching and simplifies the selection of filter sets, leading to improved signal-to-noise ratios.[4]
-
Versatile Conjugation Chemistries: this compound is available with a variety of reactive groups, including NHS ester (for labeling primary amines), maleimide (B117702) (for labeling thiols), and azide/alkyne (for click chemistry), allowing for the straightforward labeling of a wide range of biomolecules.[1]
-
Broad Application Spectrum: The dye is well-suited for a multitude of techniques, including:
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Protein Labeling with this compound NHS Ester
This protocol describes the labeling of proteins, such as antibodies, with this compound NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, add the dissolved this compound NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the protein (at 280 nm) and the dye (at 390 nm).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of an this compound-conjugated secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBST (PBS + 0.1% Tween 20)
-
Primary antibody (unlabeled)
-
This compound-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~390 nm, Emission: ~480 nm).
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where this compound can be employed.
Caption: Workflow for labeling proteins with this compound NHS ester.
Caption: Indirect immunofluorescence staining workflow.
Caption: Conceptual GPCR signaling pathway studied with an this compound-labeled ligand.
Conclusion
This compound is a robust and versatile fluorescent dye with excellent photophysical properties that make it a valuable tool for a wide array of research applications. Its high quantum yield, large Stokes shift, and good photostability, combined with the availability of various reactive forms, enable precise and sensitive labeling of biomolecules for advanced imaging and detection techniques. The detailed protocols and workflow visualizations provided in this guide serve as a comprehensive resource for researchers and professionals in drug development, facilitating the effective implementation of this compound in their experimental designs.
References
Quantitative Data: Photophysical Properties of ATTO 390
An In-Depth Technical Guide to the Photostability of ATTO 390
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount for generating reliable and high-quality data. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical characteristic that dictates its utility in demanding applications such as super-resolution microscopy, single-molecule tracking, and long-term live-cell imaging. This guide provides a comprehensive overview of the photostability of this compound, a blue-emitting fluorescent dye from the coumarin (B35378) family.
This compound is recognized for its high fluorescence quantum yield, large Stokes shift, and generally good photostability.[1][2] While a specific photobleaching quantum yield (Φb) for this compound is not consistently reported across publicly available literature, its performance suggests a higher resistance to photobleaching compared to many traditional blue dyes. This guide summarizes the known photophysical properties of this compound and provides a detailed experimental protocol for the quantitative assessment of its photostability, enabling researchers to characterize its performance within their specific experimental context.
The following table summarizes the key photophysical parameters of this compound. These properties are essential for understanding the brightness and spectral characteristics of the dye, which are intrinsically linked to its performance in fluorescence-based applications.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 390 nm | [1][3] |
| Emission Maximum (λem) | 479 nm | [1] |
| Molar Extinction Coefficient (ε) | 24,000 cm⁻¹M⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [1][3] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][4] |
| Structure | Coumarin derivative | [1][2] |
Experimental Protocol: Measuring the Photostability of this compound
The following protocol provides a detailed methodology for quantifying the photostability of this compound by measuring its photobleaching rate under continuous illumination. This procedure can be adapted for various experimental setups, including fluorescence microscopy and spectrofluorometry.
1. Sample Preparation:
-
Dye Solution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). From the stock, prepare a dilute solution of this compound in the desired imaging buffer (e.g., phosphate-buffered saline, PBS) or mounting medium. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum (390 nm) in a 1 cm pathlength cuvette to minimize inner-filter effects.
-
Immobilization (for microscopy): To prevent diffusion during measurement, the dye can be immobilized. This can be achieved by conjugating this compound to a large molecule like bovine serum albumin (BSA) and then adsorbing it onto a glass coverslip. Alternatively, the dye can be embedded in a polymer matrix such as polyvinyl alcohol (PVA).
-
Antifade Reagents: For applications requiring enhanced photostability, consider the use of a commercial or homemade antifade mounting medium. Note that the presence of antifade reagents will alter the intrinsic photostability of the dye and should be reported in the experimental conditions.
2. Instrumentation and Setup:
-
Light Source: Utilize a stable light source for excitation, such as a 405 nm diode laser or a mercury arc lamp with a 390 nm bandpass filter. It is crucial that the light source provides constant power output over the duration of the experiment.
-
Microscope/Spectrofluorometer:
-
Microscopy: Use an objective with a numerical aperture (NA) suitable for the desired imaging modality. Ensure that the dichroic mirror and emission filter are optimized for this compound (e.g., a 450/50 nm bandpass filter).
-
Spectrofluorometer: Use a quartz cuvette and ensure the instrument is set to collect the emission spectrum of this compound.
-
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a sCMOS/EMCCD camera, is required to accurately measure the fluorescence intensity.
-
Power Measurement: The excitation power at the sample plane should be measured using a calibrated power meter. This is critical for the reproducibility of the experiment.
3. Data Acquisition:
-
Define a region of interest (ROI) within the sample for analysis.
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio. For comparative studies, this intensity must be kept constant across all samples.
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images or a continuous fluorescence intensity trace over time. The acquisition interval should be frequent enough to accurately capture the decay profile. The total acquisition time should be sufficient to observe a significant decrease in fluorescence (e.g., to less than 50% of the initial intensity).
4. Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Subtract the background intensity from a region without the fluorophore.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (I₀).
-
Plot the normalized intensity (I/I₀) as a function of time.
-
Fit the resulting decay curve to a single or multi-exponential decay function. For a single exponential decay, the equation is: I(t) = I₀ * e^(-kt) where 'k' is the photobleaching rate constant.
-
From the rate constant, the photobleaching half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k
Experimental Workflow for Photostability Measurement
The following diagram illustrates the logical workflow for the experimental protocol described above.
Caption: Workflow for determining the photostability of this compound.
By following this comprehensive guide, researchers can obtain quantitative data on the photostability of this compound under their specific experimental conditions. This will enable a more informed selection of fluorescent probes and contribute to the generation of more reliable and reproducible experimental results.
References
Methodological & Application
Application Notes and Protocols for ATTO 390 Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent labeling of proteins with the fluorescent dye ATTO 390. This compound is a versatile dye with a coumarin (B35378) structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3][4] These properties make it an excellent choice for various applications in life sciences, including fluorescence microscopy, single-molecule detection, and flow cytometry.
The following sections detail the chemical properties of this compound and provide step-by-step protocols for labeling proteins using two common reactive derivatives: this compound NHS ester for targeting primary amines and this compound maleimide (B117702) for targeting free sulfhydryl groups.
Properties of this compound
This compound is a fluorescent label that can be efficiently excited in the range of 360 - 410 nm.[3] Its key spectral and physical properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 390 nm | [1][2][3][5] |
| Emission Maximum (λfl) | 476 nm / 479 nm | [1][2][6][7] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10^4 M-1 cm-1 | [1][2][3][5][7] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3][7] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][3][7] |
| Molecular Weight (NHS ester) | 440 g/mol | [1][2][5] |
| Molecular Weight (Maleimide) | 465 g/mol | [1][5] |
Protein Labeling with this compound NHS Ester
This compound NHS ester is designed to react with primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[1][5] The reaction is most efficient at an alkaline pH where the amino groups are deprotonated and thus more nucleophilic.[1][5]
a. Materials Required:
-
Protein of interest
-
This compound NHS ester
-
Amine-free, anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
b. Protocol:
-
Protein Preparation:
-
This compound NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
While gently stirring, add the desired molar excess of the this compound NHS ester stock solution to the protein solution. A 2 to 15-fold molar excess is a general starting point, with the optimal ratio being protein-dependent.[2] For antibodies, a higher molar excess (e.g., 4:1 or greater) is often recommended.[2]
-
Incubate the reaction for 30 to 60 minutes at room temperature with continuous stirring.[2]
-
-
Purification:
-
Storage:
Caption: Reaction of this compound NHS ester with a primary amine on a protein.
Protein Labeling with this compound Maleimide
This compound maleimide is used for the specific labeling of free sulfhydryl groups (-SH), such as those on cysteine residues.[1][7] The maleimide group reacts with the thiol group to form a stable thioether bond.[5][7] This reaction is most efficient at a neutral pH.
a. Materials Required:
-
Protein of interest containing free thiols
-
This compound maleimide
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5[7]
-
(Optional) Reducing agent such as DTT or TCEP
-
Purification column (e.g., Sephadex G-25)[7]
b. Protocol:
-
Protein Preparation:
-
Dissolve the protein at a concentration of 50-100 µM in the reaction buffer.[7]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Use a 10-fold molar excess of a reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[7]
-
To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.[7]
-
-
This compound Maleimide Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10-20 molar excess of the this compound maleimide stock solution to the protein solution.[7]
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer (e.g., PBS).[5]
-
Collect the protein-containing fractions.
-
-
Storage:
-
Store the labeled protein at 4°C or -20°C, protected from light.[5]
-
Caption: General experimental workflow for protein labeling with this compound.
Summary of Labeling Parameters
The following tables summarize the key quantitative parameters for the two labeling protocols.
Table 1: this compound NHS Ester Labeling Parameters
| Parameter | Recommended Value | Reference |
| Target Residue | Primary Amines (e.g., Lysine) | [1][5] |
| Buffer pH | 8.0 - 9.0 | [2][5] |
| Protein Concentration | ≥ 2 mg/mL | [2] |
| Dye:Protein Molar Ratio | 2 - 15 | [2] |
| Reaction Time | 30 - 60 minutes | [2] |
| Reaction Temperature | Room Temperature | [2] |
Table 2: this compound Maleimide Labeling Parameters
| Parameter | Recommended Value | Reference |
| Target Residue | Thiols (e.g., Cysteine) | [1][7] |
| Buffer pH | 7.0 - 7.5 | [5][7] |
| Protein Concentration | 50 - 100 µM | [7] |
| Dye:Protein Molar Ratio | 10 - 20 | [7] |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | Room Temperature | [7] |
Disclaimer: These protocols provide a general guideline. Optimization may be required for specific proteins and applications. It is recommended to perform a trial labeling with varying dye-to-protein ratios to determine the optimal conditions for your experiment.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound maleimide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
ATTO 390 NHS Ester: Application Notes and Protocols for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 390 NHS ester is a fluorescent label featuring a coumarin-based structure, designed for covalent attachment to biomolecules.[1][2] Its utility in life sciences, particularly in the labeling of proteins, DNA, and RNA, is underscored by its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2] This amine-reactive dye is particularly useful for sensitive fluorescence detection applications, including single-molecule studies.[2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on biomolecules to form stable amide bonds.[2][3]
Physicochemical and Spectroscopic Properties
A comprehensive summary of the key characteristics of this compound NHS ester is provided below, offering a clear overview of its performance attributes.
| Property | Value | Reference |
| Molecular Weight | 440.49 g/mol | [4][5] |
| Excitation Maximum (λex) | 390 nm | [1][6] |
| Emission Maximum (λem) | 476 - 479 nm | [1][2][6] |
| Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φf) | 90% | [1][2] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][6] |
| Correction Factor (CF₂₆₀) | 0.46 - 0.52 | [1][7] |
| Correction Factor (CF₂₈₀) | 0.08 - 0.09 | [1][7] |
Experimental Protocols
Protein and Antibody Labeling
This protocol outlines the steps for the covalent labeling of proteins and antibodies with this compound NHS ester. The reaction targets primary amines, such as the ε-amino groups of lysine (B10760008) residues.[8]
Materials:
-
This compound NHS ester
-
Protein or antibody solution (1-5 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[1] or PBS buffer supplemented with sodium bicarbonate (pH 8.3)[8]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][2]
-
Gel filtration column (e.g., Sephadex G-25) for purification[1][8]
Procedure:
-
Protein Preparation:
-
Dye Solution Preparation:
-
Labeling Reaction:
-
While gently stirring, add the dissolved this compound NHS ester to the protein solution. A 2 to 15-fold molar excess of the dye is recommended, with the optimal ratio being protein-dependent.[1] For antibodies, a higher molar excess is often used.[1]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
-
-
Purification:
-
Storage:
Caption: Workflow for Protein and Antibody Labeling.
Oligonucleotide Labeling
This protocol is for labeling amino-modified oligonucleotides with this compound NHS ester.
Materials:
-
This compound NHS ester
-
Amino-modified oligonucleotide
-
0.2 M Carbonate buffer (pH 8-9)[1]
-
Anhydrous, amine-free DMF[1]
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in carbonate buffer to a concentration of 0.1 mM.[1]
-
-
Dye Solution Preparation:
-
Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[1]
-
-
Labeling Reaction:
-
Add the oligonucleotide solution to the dye solution.
-
Incubate for 2 hours at room temperature with shaking.[1]
-
-
Purification:
-
Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.[1]
-
Caption: Workflow for Oligonucleotide Labeling.
Storage and Handling
-
This compound NHS Ester: Store at -20°C, protected from light and moisture.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]
-
Stock Solutions: Prepare dye solutions in anhydrous, amine-free DMF or DMSO immediately before use, as their stability in solution can be limited.[2]
-
Conjugates: Store labeled biomolecules under conditions suitable for the unlabeled molecule. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles and protect from light.[1][8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Presence of amine-containing substances in the buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[1] |
| Low protein concentration. | Increase protein concentration to at least 2 mg/mL.[1] | |
| Incorrect pH of the labeling buffer. | Ensure the pH is between 8.0 and 9.0 for optimal reaction with primary amines.[2][8] | |
| Hydrolyzed NHS ester. | Prepare the dye solution immediately before use with anhydrous, amine-free solvent.[2][8] | |
| Precipitation of Protein | High dye-to-protein ratio. | Optimize the molar excess of the dye. |
| Poor Separation of Conjugate and Free Dye | Inappropriate purification method. | Use a suitable gel filtration resin (e.g., Sephadex G-25) and ensure the column is adequately sized.[1][8] |
Conclusion
This compound NHS ester is a versatile and high-performance fluorescent dye for the labeling of proteins, antibodies, and oligonucleotides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible labeling for a wide range of fluorescence-based assays and imaging techniques.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. stressmarq.com [stressmarq.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
ATTO 390 Maleimide: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemistry and protocols for using ATTO 390 maleimide (B117702) in bioconjugation, with a focus on labeling proteins and other thiol-containing biomolecules.
Introduction to this compound Maleimide
This compound is a fluorescent label belonging to the coumarin (B35378) dye family. It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3] The maleimide functional group makes it a thiol-reactive probe, ideal for covalently attaching the this compound dye to cysteine residues in proteins or other molecules containing free sulfhydryl groups.[1][2] This specific reactivity allows for site-selective modification of biomolecules.[4]
The reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond.[4][5] This conjugation method is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine.[4] It is also important to note that the maleimide ring can undergo hydrolysis, especially at higher pH, which renders it unreactive towards thiols.[4]
This compound Maleimide Properties
A summary of the key properties of this compound maleimide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight (MW) | 466 g/mol | [1] |
| Excitation Wavelength (λabs) | 390 nm | [1][3][6] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | [1][3] |
| Emission Wavelength (λfl) | 479 nm (in water) | [1] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][3] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][3] |
| Correction Factor (CF260) | 0.52 | [1] |
| Correction Factor (CF280) | 0.08 | [1] |
Conjugation Chemistry and Workflow
The conjugation of this compound maleimide to a thiol-containing biomolecule, such as a protein with a cysteine residue, follows a well-defined chemical reaction and experimental workflow.
Signaling Pathway: Maleimide-Thiol Conjugation
Caption: Reaction scheme of this compound maleimide with a thiol group.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with this compound maleimide.
Detailed Experimental Protocols
Materials and Reagents
-
This compound maleimide
-
Protein or other thiol-containing biomolecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5). Ensure the buffer is free of thiols.[1]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]
-
(Optional) Quenching Reagent: β-mercaptoethanol or glutathione (B108866).[1]
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[1]
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins. It is recommended to test different dye-to-protein molar ratios to determine the optimal labeling conditions.
1. Preparation of Protein Solution
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL (typically 50-100 µM).[1]
-
If the protein solution contains substances with free amine groups (e.g., Tris buffer) or thiols, they should be removed by dialysis against the reaction buffer.
2. (Optional) Reduction of Disulfide Bonds
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent can be added.
-
Add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1]
-
To prevent re-oxidation of thiols, it is advisable to perform the subsequent steps in a deoxygenated environment (e.g., by bubbling nitrogen or argon gas through the solutions).
3. Preparation of this compound Maleimide Stock Solution
-
Immediately before use, prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.[1]
-
Protect the stock solution from light. Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.
4. Conjugation Reaction
-
Add the this compound maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.[1] Add the dye solution dropwise while gently stirring.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark.[1]
5. (Optional) Quenching the Reaction
-
To stop the reaction and consume any excess maleimide, a low molecular weight thiol such as β-mercaptoethanol or glutathione can be added in excess.[1]
6. Purification of the Conjugate
-
Separate the labeled protein from the unreacted dye and other small molecules.[7]
-
This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer at 4°C.[1]
Storage of the Conjugate
-
For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.
-
For long-term storage, it is recommended to add a stabilizing agent like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide. The solution can also be mixed with an equal volume of glycerol (B35011) (50% final concentration) and stored at -20°C for up to a year. Avoid repeated freeze-thaw cycles.
Data Presentation and Analysis
After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the absorption maximum of this compound (390 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at 390 nm (24,000 M⁻¹ cm⁻¹).[1]
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (0.08 for this compound).[1]
The concentration of the labeled protein can be calculated as:
Protein Concentration (M) = (A_280 - A_max × CF_280) / ε_protein
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Insufficient free thiols | Reduce disulfide bonds with TCEP. |
| Hydrolysis of maleimide | Prepare fresh maleimide stock solution; ensure buffer pH is between 7.0-7.5. | |
| Competing substances in buffer | Dialyze protein against a thiol-free buffer. | |
| High Background/Unreacted Dye | Incomplete purification | Use a longer gel filtration column or perform more extensive dialysis. |
| Protein Precipitation | High DOL or harsh labeling conditions | Optimize the dye-to-protein molar ratio; perform the reaction at a lower temperature. |
| Loss of Protein Activity | Labeling of critical cysteine residues | Consider alternative labeling strategies (e.g., amine-reactive dyes) if cysteine is essential for function. |
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound maleimide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
ATTO 390: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ATTO 390, a fluorescent dye, in immunofluorescence (IF) staining applications.
Application Notes
This compound is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3][4][5] It is characterized by a high fluorescence quantum yield and good photostability, making it a robust choice for various fluorescence microscopy applications.[3][4][5][6][7] Its large Stokes shift (approximately 89 nm) minimizes self-quenching and improves the signal-to-noise ratio.[1][3] this compound is moderately hydrophilic and can be efficiently excited by the 365 nm or 405 nm laser lines.[1][4][5][8] These properties make it particularly well-suited for single-molecule detection and high-resolution microscopy techniques.[6][7]
Key Features:
-
High Fluorescence Yield: Ensures bright and easily detectable signals.[1]
-
Large Stokes Shift: The significant separation between excitation and emission maxima reduces spectral overlap.[1][3]
-
Good Photostability: Allows for longer exposure times and repeated imaging with less signal degradation.[3][4][5][6][7]
-
Versatility: Can be conjugated to various molecules, including antibodies, for targeted labeling.
Quantitative Data
The optical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation (λex) | 390 nm | [1][2][8] |
| Maximum Emission (λem) | 479 nm | [1][2][8] |
| Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | [1][2][8][9][10][11] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [1][2] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][2][8][10][11] |
| Molecular Weight | ~343.42 g/mol | [1] |
Experimental Protocols
This section provides a detailed protocol for direct and indirect immunofluorescence staining using antibodies conjugated to this compound.
I. Antibody Conjugation with this compound
For researchers who wish to conjugate their own primary antibodies with this compound, commercially available conjugation kits are a straightforward option. Alternatively, NHS esters of this compound can be used for labeling the amine groups of antibodies.
Protocol using this compound NHS Ester:
-
Antibody Preparation: Dissolve the antibody in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO at a concentration of 5 mg/mL.
-
Conjugation Reaction: Add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of a 10-fold molar excess of dye is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Purification: Separate the conjugated antibody from the free dye using gel filtration (e.g., a Sephadex G-25 column) or dialysis.
-
Storage: Store the purified this compound-conjugated antibody at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.
II. Immunofluorescence Staining Protocol
This protocol provides a general workflow for staining cells cultured on coverslips. Buffer volumes and incubation times may require optimization based on the specific cell type, antigen, and antibody used.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS
-
Primary Antibody (if using indirect IF)
-
This compound-conjugated Primary Antibody (for direct IF) or this compound-conjugated Secondary Antibody (for indirect IF)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Coverslips with cultured cells
Procedure:
-
Cell Culture and Fixation: a. Culture cells on sterile glass coverslips to the desired confluency. b. Aspirate the culture medium and wash the cells twice with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular antigens): a. Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Indirect Immunofluorescence: i. Dilute the primary antibody to its optimal concentration in Blocking Buffer. ii. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C. iii. Wash the cells three times with PBS for 5 minutes each. iv. Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer. v. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. vi. Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Direct Immunofluorescence: i. Dilute the this compound-conjugated primary antibody to its optimal concentration in Blocking Buffer. ii. Incubate the cells with the diluted antibody for 1-2 hours at room temperature, protected from light. iii. Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional): a. Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions. b. Wash the cells twice with PBS.
-
Mounting: a. Mount the coverslips onto glass slides using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: a. Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~390 nm, Emission: ~479 nm).
Diagrams
Caption: Workflow for immunofluorescence (IF) staining using this compound conjugates.
References
- 1. stressmarq.com [stressmarq.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. metabion.com [metabion.com]
- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aatbio.com [aatbio.com]
- 8. stressmarq.com [stressmarq.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. This compound azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 11. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
Applications of ATTO 390 in Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 390 is a fluorescent dye belonging to the coumarin (B35378) family, characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3] These properties make it a valuable tool in various fluorescence microscopy applications, including super-resolution imaging. This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a primary focus on Stimulated Emission Depletion (STED) microscopy, for which its application is well-documented. While its use in localization-based techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) is mentioned in some commercial literature, established protocols and evidence of robust photoswitching behavior are currently limited.
Photophysical Properties of this compound
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. This compound possesses several characteristics that make it suitable for advanced imaging techniques.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [1] |
| Emission Maximum (λem) | 479 nm | [1] |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [1] |
| Fluorescence Lifetime (τ) | 5.0 ns | [1] |
| Stokes Shift | 89 nm | |
| Molecular Weight | ~343 g/mol (free acid) | [2] |
Application in STED Microscopy
This compound has been successfully demonstrated as a suitable dye for STED microscopy.[4] Its key advantages for this technique are its high photostability, allowing it to withstand the high laser powers used for depletion, and its spectral properties that are compatible with common laser lines.
A typical experimental configuration for this compound in STED microscopy involves excitation with a 405 nm laser and depletion with a 532 nm laser.[4] The large Stokes shift of this compound is beneficial in STED as it allows for efficient depletion without significant re-excitation by the depletion laser.
Logical Workflow for STED Microscopy with this compound
Caption: Workflow for STED microscopy using this compound.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol is suitable for labeling proteins with primary amine groups.
Materials:
-
This compound NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous, amine-free DMF or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the dye and the protein.
Protocol 2: STED Microscopy of this compound-Labeled Samples
This protocol provides a general guideline for performing STED microscopy. Specific instrument settings will need to be optimized.
Materials:
-
This compound-labeled sample on a #1.5H coverslip
-
STED microscope equipped with a 405 nm excitation laser and a 532 nm depletion laser
-
High numerical aperture (NA) objective lens (e.g., 1.4 NA)
-
Refractive index matching immersion oil
Procedure:
-
Sample Mounting: Mount the coverslip with the labeled specimen onto the microscope stage.
-
Locate Region of Interest: Using conventional confocal microscopy with 405 nm excitation, locate the cells or structures of interest.
-
STED Imaging Setup:
-
Select the 405 nm laser for excitation and the 532 nm laser for depletion.
-
Ensure the depletion laser forms a donut shape at the focal plane and is correctly aligned with the excitation spot.
-
Set the detector to collect fluorescence in the range of 420-470 nm.
-
-
Image Acquisition:
-
Start with a low depletion laser power and gradually increase it to achieve the desired resolution improvement.
-
Adjust the excitation laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images in STED mode.
-
-
Image Processing: Use appropriate software to deconvolve and reconstruct the super-resolved image.
Application in STORM and PALM: Current Status
While some manufacturers suggest this compound may be suitable for localization-based super-resolution techniques like (d)STORM and PALM[5][6][7], there is a notable lack of published, peer-reviewed studies demonstrating its effective use in these methods. The core principle of these techniques relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state.
Recent research has indicated that the coumarin structure of this compound may exhibit low fluorescence modulation, which could impede the "blinking" necessary for STORM imaging.[8] This suggests that inducing and controlling the on/off switching of this compound might be challenging under standard STORM imaging conditions.
Photoswitching Mechanism of Fluorophores in STORM
Caption: A generalized Jablonski diagram for dSTORM photoswitching.
Due to the lack of specific protocols, researchers wishing to explore this compound for STORM or PALM would need to perform extensive optimization of imaging buffers. This would likely involve screening various concentrations of reducing agents (e.g., thiols like β-mercaptoethanol or MEA) and oxygen scavenging systems to find conditions that might induce blinking.
Conclusion
This compound is a robust and effective fluorescent probe for super-resolution microscopy, particularly for STED. Its high quantum yield, photostability, and spectral characteristics make it a reliable choice for achieving sub-diffraction resolution imaging with this technique. Detailed protocols for labeling and STED imaging are readily adaptable for a wide range of biological samples.
Conversely, the application of this compound in localization-based super-resolution techniques such as STORM and PALM is not yet well-established. The challenges in inducing the necessary photoswitching behavior for this coumarin-based dye mean that significant developmental work is required to establish reliable protocols. Researchers interested in multi-color STORM or PALM experiments may find that other fluorophores with proven photoswitching capabilities are currently a more straightforward choice. Further research is needed to fully explore the potential of this compound in the context of single-molecule localization microscopy.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. metabion.com [metabion.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging Using ATTO 390
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 390 is a fluorescent dye characterized by its high fluorescence quantum yield, large Stokes shift, and good photostability, making it a valuable tool for live-cell imaging.[1][2][3][4] With an excitation maximum at approximately 390 nm and an emission maximum around 479 nm, this coumarin-based dye is well-suited for a variety of fluorescence microscopy applications, including single-molecule detection and high-resolution microscopy.[1][5][6][7] Its moderate hydrophilicity and low molecular weight contribute to its utility in labeling a wide range of biomolecules, including proteins, DNA, and RNA, for dynamic studies in living cells.[2][3][8]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments, covering its photophysical properties, detailed experimental protocols, and recommended imaging setups.
Data Presentation: Photophysical Properties of this compound
A clear understanding of the spectral and photophysical characteristics of this compound is crucial for successful imaging experiments. The following table summarizes the key quantitative data for this fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [1][5] |
| Emission Maximum (λem) | 476 - 479 nm | [2][7] |
| Molar Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | [1][7] |
| Fluorescence Quantum Yield (Φf) | 0.90 (90%) | [1][2][7] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][2][7] |
| Molecular Weight (of NHS-ester) | 440 g/mol | [7] |
| Structure | Coumarin | [1][2][3] |
Experimental Protocols
This section outlines a general protocol for labeling intracellular proteins with this compound and subsequent live-cell imaging. It is important to note that optimal conditions for labeling and imaging may vary depending on the specific cell type, the target biomolecule, and the experimental goals.
I. Labeling of Proteins with this compound NHS-Ester
This protocol provides a general guideline for conjugating this compound NHS-ester to a purified protein.
Materials:
-
This compound NHS-ester
-
Purified protein of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, prepare a 2 mg/mL stock solution of this compound NHS-ester in anhydrous, amine-free DMF or DMSO.[4]
-
-
Conjugation Reaction:
-
The optimal dye-to-protein molar ratio can vary. A starting point is a 2-fold molar excess of the reactive dye to the protein.[4] For antibodies, a higher ratio (e.g., 4:1 to 15:1) may be necessary.[4]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30 to 60 minutes at room temperature with continuous stirring.[4]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
The first colored band to elute is typically the labeled protein.
-
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide (B81097) can be added as a preservative.[4]
-
II. Live-Cell Imaging of this compound-Labeled Biomolecules
This protocol describes the introduction of this compound-labeled proteins into living cells and subsequent imaging. The method of introduction will depend on the nature of the labeled molecule and the cell type (e.g., microinjection, electroporation, or cell-penetrating peptides).
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-labeled biomolecule
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Introduction of the Labeled Biomolecule:
-
Wash the cells once with pre-warmed PBS.
-
Introduce the this compound-labeled biomolecule into the cells using a suitable delivery method. The concentration of the labeled molecule should be optimized to achieve sufficient signal without causing cytotoxicity.
-
-
Incubation and Recovery:
-
Allow the cells to recover and the labeled molecule to localize to its target. The incubation time will vary depending on the specific biological process being studied.
-
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the stage of a fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber.
-
Excite the this compound dye using a suitable light source (e.g., a 405 nm laser or a mercury arc lamp with a 365 nm or 405 nm filter).[2]
-
Collect the emitted fluorescence using an appropriate filter set (e.g., a 450/50 nm bandpass filter).[1]
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for live-cell imaging experiments using a protein labeled with this compound.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. This compound amine, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols: Oligonucleotide Labeling with ATTO 390
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of oligonucleotides with the fluorescent dye ATTO 390. This compound is a versatile fluorescent label characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it an excellent choice for various applications in molecular biology and diagnostics.[1][2][3]
Introduction to this compound
This compound is a fluorescent dye belonging to the coumarin (B35378) family.[1][2][4] Its key features include a large Stokes shift and a low molecular weight, which minimizes interference with the biological activity of the labeled oligonucleotide.[2][3][4] The dye is particularly well-suited for applications requiring high sensitivity, such as single-molecule detection.[2][5][6] ATTO dyes, in general, are known for their rigid molecular structure, which contributes to their exceptional photostability and brightness, with optical properties that are largely independent of solvent and temperature.[3][5]
Quantitative Data
The spectroscopic and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [4][7][8] |
| Emission Maximum (λem) | 479 nm | [2][4][8] |
| Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | [2][4] |
| Quantum Yield (ηfl) | 0.90 | [2][4] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [2][4] |
| Molecular Weight | 368 g/mol | [4] |
Experimental Protocols
Oligonucleotide Labeling with this compound NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide with this compound N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with the primary amine group on the oligonucleotide to form a stable amide bond.[1]
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.2 M Carbonate buffer (pH 8.0-9.0)
-
Nuclease-free water
Protocol:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.2 M carbonate buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).
-
Prepare the this compound NHS Ester Solution: Immediately before use, prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF or DMSO.[2]
-
Labeling Reaction:
-
Add approximately 30 µL of the this compound NHS ester solution to 50 µL of the oligonucleotide solution. This creates a molar excess of the dye to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, the pH can be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.
-
-
Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any unlabeled oligonucleotides from the final product. Two common methods are detailed below.
Purification of this compound Labeled Oligonucleotides
a) Dual HPLC Purification:
High-performance liquid chromatography (HPLC) is a robust method for obtaining highly pure labeled oligonucleotides.[1]
Workflow:
Caption: HPLC Purification Workflow.
Protocol:
-
The first HPLC run is typically used to remove failure sequences (shorter, incomplete oligonucleotides) from the initial synthesis.[1]
-
After the labeling reaction, a second HPLC purification is performed to separate the labeled oligonucleotide from the unlabeled oligonucleotide and excess this compound dye.[1]
-
The separation can be achieved using a reversed-phase HPLC column. The more hydrophobic labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Fractions are collected and analyzed by spectrophotometry to identify the pure labeled product.
-
The desired fractions are pooled and lyophilized to yield the final purified this compound-labeled oligonucleotide.
b) Phase Extraction with n-Butanol:
A simpler and more rapid purification method takes advantage of the hydrophobic nature of the this compound dye.[9][10]
Workflow:
Caption: Phase Extraction Purification Workflow.
Protocol:
-
Add 2-4 volumes of water-saturated n-butanol to the labeling reaction mixture.[10]
-
Vortex the mixture vigorously for 10 seconds to ensure thorough mixing.
-
Centrifuge at approximately 4000 x g for 10 seconds to separate the aqueous and organic phases.[10]
-
Carefully remove the upper organic phase, which contains the majority of the unreacted this compound dye.[10]
-
Repeat the extraction two to three more times to ensure complete removal of the free dye.[10] The labeled oligonucleotide, being hydrophilic, will remain in the lower aqueous phase.[9][10]
-
If necessary, any remaining unlabeled oligonucleotide can be removed by further purification methods such as gel electrophoresis or reversed-phase chromatography.[9]
Applications of this compound-Labeled Oligonucleotides
This compound-labeled oligonucleotides are valuable tools in a wide range of molecular biology techniques.
Signaling Pathway Example: Fluorescence In Situ Hybridization (FISH)
Caption: Generalized workflow for FISH.
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect specific DNA or RNA sequences within cells or tissues. The high brightness of this compound allows for sensitive detection of target sequences.[3]
-
Real-Time PCR (qPCR): this compound can be used as a reporter dye in dual-labeled probes (e.g., TaqMan probes) for quantitative gene expression analysis.[3]
-
DNA Sequencing: Labeled primers are utilized in Sanger sequencing and as probes in next-generation sequencing technologies.[3]
-
Single-Molecule Detection and Microscopy: The excellent photostability and quantum yield of this compound make it a suitable dye for advanced imaging techniques that require robust fluorophores.[3][5]
Storage and Handling
-
This compound NHS ester: Store at -20°C, protected from light and moisture.[2] Prepare solutions in anhydrous DMF or DMSO immediately before use, as they have limited stability.[2]
-
Labeled Oligonucleotides: Store lyophilized oligonucleotides at -20°C to -70°C.[1] In solution, they are stable at 4°C for up to two weeks. For long-term storage, reconstituted material should be stored at -20°C and is expected to be stable for at least six months.[1] Dried, nuclease-free DNA can be stable for years at -20°C.[1]
References
- 1. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound-N Oligo Modifications from Gene Link [genelink.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. stressmarq.com [stressmarq.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
ATTO 390: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ATTO 390, a fluorescent dye with exceptional properties for flow cytometry applications. This compound, a coumarin-based dye, offers high fluorescence quantum yield, significant photostability, and a large Stokes shift, making it an excellent choice for multicolor flow cytometry experiments. Its excitation by the violet laser allows for its integration into complex panels, expanding the possibilities for cellular analysis.
Properties of this compound
This compound possesses spectral characteristics that make it highly suitable for flow cytometry. Its excitation and emission maxima are well-separated, minimizing spectral overlap with other commonly used fluorochromes. A summary of its key quantitative properties is presented in Table 1.
Table 1: Spectroscopic and Physical Properties of this compound [1][2][3][4]
| Property | Value |
| Excitation Maximum (λex) | 390 nm |
| Emission Maximum (λem) | 479 nm |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.90 |
| Fluorescence Lifetime (τfl) | 5.0 ns |
| Molecular Weight | 343.42 g/mol |
Experimental Protocols
Antibody Conjugation with this compound NHS Ester
This protocol describes the covalent labeling of a primary antibody with this compound NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of at least 1 mg/mL. If the antibody solution contains Tris or other amine-containing buffers, dialyze against PBS overnight at 4°C.
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
-
This compound NHS Ester Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution. A molar excess of 10-20 fold of dye to antibody is recommended for initial experiments.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column according to the manufacturer's instructions and equilibrate with PBS.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the this compound-conjugated antibody. The second, slower-moving colored band will be the unconjugated dye.
-
Collect the first fraction and measure its absorbance at 280 nm and 390 nm to determine the degree of labeling.
-
-
Storage:
-
Store the purified this compound-conjugated antibody at 4°C in the dark. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% (v/v) and store at -20°C.
-
Caption: Workflow for conjugating an antibody with this compound NHS ester.
Cell Staining with this compound-Conjugated Antibody for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with an this compound-conjugated antibody for subsequent analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
This compound-conjugated antibody (titrated to optimal concentration)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye (optional, with a different emission spectrum)
-
Fixation/Permeabilization Buffer (if staining intracellular targets)
-
Flow cytometry tubes or 96-well plates
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
-
-
Cell Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
Add the predetermined optimal amount of the this compound-conjugated antibody to each tube.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Viability Staining (Optional):
-
If a viability dye is to be used, resuspend the cells in the appropriate buffer and follow the manufacturer's protocol for the viability stain.
-
-
Fixation (Optional):
-
If the cells are to be fixed, resuspend the final cell pellet in 100-200 µL of a suitable fixation buffer and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the data on a flow cytometer equipped with a violet laser (e.g., 405 nm). Set the emission filter to capture the fluorescence of this compound (e.g., a 450/50 nm bandpass filter).
-
Ensure proper compensation is set up if performing multicolor analysis.
-
Signaling Pathway Analysis
Flow cytometry is a powerful tool for analyzing intracellular signaling pathways at the single-cell level. Phosphorylation events are key steps in many signaling cascades and can be detected using phospho-specific antibodies conjugated to fluorochromes like this compound.
Caption: A generic signaling pathway involving a phosphorylation cascade.
By using an this compound-conjugated antibody specific to a phosphorylated form of a protein in this cascade (e.g., phospho-Kinase 2 or phospho-Target Protein), researchers can quantify the activation state of this pathway in individual cells within a heterogeneous population. This is particularly valuable in drug development for assessing the efficacy of kinase inhibitors or other signaling modulators. The detailed cell staining protocol for intracellular targets, involving fixation and permeabilization, would be required for such an analysis.
References
ATTO 390 Azide for Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ATTO 390 azide (B81097) in click chemistry, a powerful and versatile bioconjugation technique. This compound is a fluorescent label with a coumarin (B35378) structure, offering high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for a variety of bio-imaging and detection applications.[1][2][3] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via either copper-catalyzed or strain-promoted click chemistry.
Introduction to this compound Azide and Click Chemistry
This compound is a moderately hydrophilic fluorescent dye that can be efficiently excited in the range of 360-410 nm.[1][4] This makes it compatible with common excitation sources such as a mercury arc lamp (with emission lines at 365 nm and 405 nm).[1][4][5] The azide derivative of this compound is specifically designed for click chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.[2][6][7]
Click chemistry enables the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in various settings, from in vitro to live cells.[3][6][8][9] this compound azide is amenable to the two most common forms of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (this compound azide) and a terminal alkyne-modified biomolecule, forming a stable triazole linkage.[6][7][10]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[5][11][] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[11][13]
Data Presentation
The key characteristics of this compound azide are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (λabs) | 390 nm | [1][4] |
| Maximum Emission Wavelength (λfl) | 476 nm | [1][4] |
| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | [1][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][4] |
| Stokes Shift | 86 nm | Calculated |
| Recommended Excitation Range | 360 - 410 nm | [1] |
Table 2: Chemical and Physical Properties of this compound Azide
| Property | Value | Reference |
| Molecular Weight | 543.66 g/mol | [2] |
| Empirical Formula | C28H41N5O6 | [2] |
| Solubility | Soluble in DMSO, DMF | [3][5] |
| Storage Conditions | Freeze (< -15 °C), Minimize light exposure | [5] |
Experimental Protocols
The following are detailed protocols for labeling alkyne-modified biomolecules with this compound azide using both CuAAC and SPAAC methods.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of biomolecules such as proteins and nucleic acids.
Materials:
-
Alkyne-modified biomolecule
-
This compound azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA ligand in DMSO or water.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the this compound azide stock solution to achieve a final concentration that is in 2-10 fold molar excess over the alkyne-modified biomolecule.
-
Premix the CuSO4 and THPTA/TBTA ligand solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-250 µM.[14]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10][14]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess this compound azide and copper catalyst from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or precipitation.
-
-
Analysis:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for DNA/RNA) and at 390 nm (for this compound).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This copper-free protocol is ideal for labeling biomolecules in living cells or other sensitive biological systems.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., containing DBCO or BCN)
-
This compound azide
-
Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
DMSO for dissolving reagents
-
Purification system (for in vitro reactions)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound azide in anhydrous DMSO.
-
Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration. For cellular labeling, the biomolecule is often metabolically incorporated into the cells prior to the labeling step.
-
-
Reaction Setup (In Vitro):
-
In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and this compound azide. A 1.5 to 5-fold molar excess of the azide is typically sufficient.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-12 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.
-
-
Reaction Setup (In Cellulo):
-
For live-cell imaging, add the this compound azide stock solution directly to the cell culture medium containing cells with metabolically incorporated cyclooctynes to a final concentration of 1-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells with fresh medium or PBS to remove any unreacted probe.
-
-
Purification (In Vitro):
-
Purify the labeled biomolecule using a suitable method to remove excess this compound azide.
-
-
Analysis and Imaging:
-
For in vitro labeled samples, analyze the degree of labeling as described in the CuAAC protocol.
-
For cellular labeling, proceed with fluorescence microscopy using appropriate filter sets for this compound (Excitation: ~390 nm, Emission: ~475 nm).
-
Visualizations
The following diagrams illustrate the key chemical reactions and a general experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
Caption: General experimental workflow for labeling with this compound azide.
Applications
This compound azide is a versatile tool for a wide range of applications in life sciences and drug development.
-
Fluorescence Microscopy: Its excellent photophysical properties make it suitable for high-resolution microscopy techniques, including PALM, dSTORM, and STED, as well as standard fluorescence microscopy.[5]
-
Flow Cytometry (FACS): Labeled cells can be analyzed and sorted based on their fluorescence intensity.[5]
-
Fluorescence In Situ Hybridization (FISH): this compound azide can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences.[5]
-
Glycan Labeling and Imaging: Metabolic labeling of glycans with azide-modified sugars, followed by click chemistry with this compound azide, allows for the visualization and study of glycosylation in living systems.[8][9]
-
Protein Labeling and Tracking: Site-specific labeling of proteins with unnatural amino acids containing alkyne groups enables the study of protein localization, trafficking, and interactions.
-
Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry provides a robust method for attaching cytotoxic drugs to antibodies.[15]
These application notes and protocols provide a comprehensive guide for the effective use of this compound azide in your research. The high sensitivity and specificity of click chemistry, combined with the excellent fluorescent properties of this compound, offer a powerful platform for biological discovery and therapeutic development.
References
- 1. This compound azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. This compound azide BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry [organic-chemistry.org]
- 8. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. axispharm.com [axispharm.com]
Troubleshooting & Optimization
ATTO 390 Labeling Efficiency: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to improve the efficiency of labeling biomolecules with ATTO 390 NHS-ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS-ester?
This compound is a fluorescent label with a coumarin (B35378) structure characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] The N-hydroxysuccinimide (NHS) ester is an amine-reactive functional group that enables the dye to be covalently attached to primary amines (-NH₂) on biomolecules like proteins, antibodies, and amino-modified oligonucleotides.[3][4][5] This reaction forms a stable amide bond.[3][5]
Q2: What is the optimal pH for the labeling reaction?
The optimal pH for labeling with NHS esters is between 8.0 and 9.0, with a pH of 8.3–8.5 being ideal.[6][7][8][9][10] In this range, the target primary amines (e.g., on lysine (B10760008) residues) are sufficiently deprotonated and nucleophilic, which is necessary for the reaction to proceed efficiently.[9][10][11] At lower pH values, the amines are protonated and unreactive, while at pH levels significantly above 9.0, the hydrolysis of the NHS ester itself accelerates dramatically, reducing the amount of active dye available to label the target molecule.[3][7][8][9]
Q3: Which buffers should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[1][3] Buffers such as Tris (TBS) or glycine (B1666218) are incompatible because they will compete with the target molecule for reaction with the dye.[3][7]
Recommended buffers include:
If your protein is in an incompatible buffer like Tris, it must be exchanged into a suitable buffer via dialysis or gel filtration before starting the labeling reaction.[1]
Q4: How should I prepare and store the this compound NHS-ester stock solution?
This compound NHS-ester is sensitive to moisture and should be stored at -20°C, protected from light.[1][2] For labeling, the dye should be dissolved in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][2][10] Aqueous solutions of the NHS ester are not stable and should be used right away, as the ester group will hydrolyze in the presence of water.[6][10]
Q5: What is the "Degree of Labeling" (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[12][13] It is a critical parameter for ensuring experimental reproducibility.[14]
-
Low DOL (<0.5): Indicates under-labeling, which can lead to a poor signal-to-noise ratio.[12]
-
Optimal DOL (0.5-1.0 for many applications, 2-10 for antibodies): Provides a good balance of signal and functionality.[12][15]
-
High DOL (>1 for most proteins, >10 for antibodies): Can lead to fluorescence quenching (reduced signal) and may negatively affect the protein's biological activity or solubility.[12][13][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) / Low Labeling Efficiency | Incorrect Buffer pH: The pH is too low (<7.5), leaving primary amines protonated and unreactive.[7][8] | Verify the reaction buffer pH is within the optimal range of 8.3-8.5.[7][9] Use a calibrated pH meter. |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3][7] | Exchange the protein into an amine-free buffer like PBS or sodium bicarbonate before labeling.[1] | |
| Hydrolyzed/Inactive Dye: The this compound NHS-ester was exposed to moisture during storage or the stock solution was prepared in a non-anhydrous solvent.[7][10] | Always use a fresh aliquot of dye stored desiccated at -20°C. Prepare the dye stock solution in fresh, anhydrous-grade DMSO or DMF immediately before use.[1][2][7] | |
| Insufficient Dye Concentration: The molar ratio of dye to protein is too low.[7] | Increase the molar excess of the dye in the reaction. Start with a 10-fold molar excess and optimize by testing higher ratios (e.g., 15:1 or 20:1).[7] For antibodies, a higher excess (e.g., 4:1 to 15:1) may be required.[1] | |
| Low Protein Concentration: The concentration of the target protein is too low, which decreases reaction efficiency.[1] | Increase the protein concentration. A concentration of at least 2 mg/mL is recommended for efficient labeling.[1] | |
| Precipitation of Protein During/After Labeling | Over-labeling: A very high degree of labeling can alter the protein's solubility, causing it to precipitate.[13] | Reduce the dye-to-protein molar ratio in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| High Organic Solvent Concentration: The final concentration of DMSO or DMF from the dye stock solution is too high for the protein to remain soluble. | Keep the volume of the added dye stock solution to a minimum, typically less than 10% of the total reaction volume.[3] | |
| Weak or No Fluorescence Signal Despite Acceptable DOL | Fluorescence Quenching: The DOL is too high, causing self-quenching where adjacent dye molecules absorb each other's emissions.[13][16] | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[7] |
| Environmental Sensitivity: The dye's fluorescence is quenched by its microenvironment on the protein surface (e.g., proximity to tryptophan residues).[16] | This is an intrinsic property of the protein-dye conjugate. While difficult to change, sometimes altering the labeling ratio can shift dye attachment to less quenching sites. | |
| Incorrect Measurement: The excitation or emission wavelengths used for measurement are incorrect for this compound. | Use the correct spectral properties for this compound: Excitation Max ~390 nm, Emission Max ~476-479 nm.[1][17] |
Experimental Protocols & Data
Key Parameters for this compound Labeling
The following table summarizes critical quantitative data for planning your experiment.
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity with NHS-ester stability.[6][7][9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines.[1][3][6] |
| Protein Concentration | ≥ 2 mg/mL | Lower concentrations reduce labeling efficiency.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (molar excess of dye) | Highly protein-dependent. Optimization is recommended. For antibodies, ratios of 4:1 to 15:1 are common.[1][7] |
| Reaction Time | 30 - 60 minutes | Can be extended up to 4 hours.[1][3] |
| Reaction Temperature | Room Temperature | Reactions can also be performed at 4°C, but may require longer incubation times.[3] |
| Dye Stock Solvent | Anhydrous DMSO or DMF | Must be high quality and free of water and amines.[1][2][6] |
Protocol 1: Labeling a Protein with this compound NHS-Ester
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).
-
Buffer Exchange (if necessary): Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If not, perform dialysis or use a desalting column. Adjust the final protein concentration to at least 2 mg/mL.[1]
-
Prepare Dye Stock Solution: Briefly centrifuge the vial of this compound NHS-ester to collect the powder. Immediately before use, dissolve 1 mg of the dye in 100 µL of anhydrous DMSO to make a stock solution.[1][2] This solution should not be stored for long periods.
-
Calculate Molar Ratio: Determine the moles of antibody and dye needed. For a 10:1 molar ratio for 1 mg of IgG:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Dye needed = 6.67 nmol * 10 = 66.7 nmol
-
-
Initiate the Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
-
Purification: Separate the labeled protein from the unreacted free dye. This is crucial for accurate DOL determination.[13][15] A gel filtration column (e.g., Sephadex G-25) is a common and effective method.[10] The first colored band to elute is the labeled protein.[10]
Protocol 2: Calculating the Degree of Labeling (DOL)
After purification, the DOL can be determined using a UV-Vis spectrophotometer.[12]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, which is ~390 nm (A₃₉₀).[1][12]
-
Gather Required Constants:
-
Molar extinction coefficient of this compound (ε_dye) at 390 nm = 24,000 M⁻¹cm⁻¹ [1][18]
-
Molar extinction coefficient of your protein (ε_prot) at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
Correction Factor (CF₂₈₀) for this compound at 280 nm = 0.09 [1] (This accounts for the dye's absorbance at 280 nm).
-
-
Calculate Concentrations:
-
Corrected A₂₈₀: A₂₈₀_corr = A₂₈₀ - (A₃₉₀ * CF₂₈₀)
-
Molar concentration of Protein: [Protein] = A₂₈₀_corr / ε_prot
-
Molar concentration of Dye: [Dye] = A₃₉₀ / ε_dye
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Visual Guides
This compound Labeling Workflow
Factors Influencing Labeling Efficiency
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. nbinno.com [nbinno.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. Degree-of-labeling (DOL) – NanoTemper Technologies [support.nanotempertech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. stressmarq.com [stressmarq.com]
Technical Support Center: Reducing ATTO 390 Photobleaching in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate ATTO 390 photobleaching in microscopy experiments.
Troubleshooting Guides
This section addresses common issues encountered during imaging with this compound and provides step-by-step solutions.
Issue 1: Rapid Loss of Fluorescent Signal
You observe a significant decrease in the fluorescence intensity of this compound during image acquisition.
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Intensity | Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. |
| Long Exposure Times | Use the shortest possible camera exposure time that allows for clear image capture. |
| Continuous Illumination | Utilize a shutter to block the excitation light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions. |
| Presence of Molecular Oxygen | Use a commercial or homemade antifade mounting medium containing an oxygen scavenging system.[1] |
| Suboptimal Imaging Buffer | Prepare an imaging buffer with antifade reagents and optimize the pH for coumarin (B35378) dye stability (often neutral to slightly acidic).[1] |
Experimental Workflow for Signal Loss Troubleshooting:
References
ATTO 390 Technical Support Center: Troubleshooting High Background
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address high background issues when using the fluorescent dye ATTO 390 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main characteristics of this compound that I should be aware of?
This compound is a fluorescent label with a coumarin (B35378) structure. Its key features include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2] It is also moderately hydrophilic.[3] These properties make it a bright and stable dye suitable for various life science applications, including the labeling of DNA, RNA, and proteins.[2]
Q2: What are the most common causes of high background fluorescence with this compound-conjugated antibodies?
High background with this compound conjugates in immunofluorescence can stem from several factors:
-
Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of non-specific binding and high background.[4][5]
-
Inadequate blocking: Insufficient or improper blocking of non-specific binding sites on the sample can lead to background staining.[4][6]
-
Insufficient washing: Failure to adequately wash away unbound antibodies is a common reason for high background signal.[4][7]
-
Hydrophobic and electrostatic interactions: Non-specific binding can occur due to interactions between the fluorescent dye-antibody conjugate and various cellular components.
-
Sample autofluorescence: Some cell or tissue types naturally exhibit fluorescence, which can contribute to the overall background signal.[8]
Q3: Can the properties of this compound itself contribute to high background?
While this compound is designed for high performance, its properties can influence background levels. As a moderately hydrophilic dye, it has a reduced tendency for non-specific hydrophobic interactions compared to more hydrophobic dyes.[3] However, like any fluorescent dye, non-specific binding can still occur. Optimizing staining protocols is crucial to minimize these effects.
Troubleshooting Guides
Below are common issues encountered during immunofluorescence experiments with this compound and steps to resolve them.
Issue 1: High, uniform background across the entire sample.
This is often due to issues with antibody concentration, blocking, or washing steps.
Troubleshooting Workflow:
Caption: Troubleshooting high uniform background.
Recommended Actions:
-
Optimize Antibody Concentrations:
-
Primary Antibody: Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
-
This compound-Conjugated Secondary Antibody: A good starting concentration for most secondary antibodies is 1-10 µg/mL. If the background is high, try diluting the secondary antibody further.[9]
-
-
Enhance Blocking:
-
Improve Washing Steps:
-
Increase the number and duration of washes after both primary and secondary antibody incubations (e.g., 3-4 washes of 5-10 minutes each).[4]
-
Include a mild detergent, such as 0.05% Tween® 20, in your wash buffer to help reduce non-specific binding.
-
Issue 2: Punctate or speckled background.
This can be caused by aggregated antibodies or dye molecules.
Logical Relationship Diagram:
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ibidi.com [ibidi.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. sc.edu [sc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing ATTO 390 Concentration for Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ATTO 390 concentration for various staining applications. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
This compound is a fluorescent dye with a coumarin (B35378) structure. Its key characteristics include a high fluorescence quantum yield (90%), a large Stokes shift, good photostability, and a low molecular weight.[1] These features make it suitable for high-sensitivity detection.[1]
| Property | Value |
| Excitation Maximum (λex) | 390 nm |
| Emission Maximum (λem) | 479 nm |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.90 |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Q2: What forms of this compound are available for labeling?
This compound is available in several reactive forms for labeling various biomolecules. Common derivatives include NHS esters for labeling primary amines (e.g., on proteins), maleimides for labeling free sulfhydryl groups (e.g., on cysteine residues), and phalloidin (B8060827) conjugates for staining F-actin.[1]
Q3: How should I store this compound and its conjugates?
Upon receipt, this compound and its conjugates should be stored at -20°C and protected from light.[2] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, these products are stable for at least three years.[1]
Q4: What is a good starting concentration for my this compound-conjugated secondary antibody in immunofluorescence?
A good starting point for most secondary antibodies is a concentration between 1 and 10 µg/mL.[3][4] For many applications, a dilution of 1:1000 is a reasonable starting point.[3][4] However, the optimal concentration will depend on the specific antibody and sample, so a titration is always recommended.[5] One manufacturer of this compound-conjugated secondary antibodies recommends a starting dilution range of 1:500 to 1:1500 for immunofluorescence.
Q5: Can this compound be used for super-resolution microscopy?
Yes, this compound is suitable for super-resolution techniques such as STED, PALM, and STORM.[6] Its photostability and high quantum yield make it a good candidate for these advanced imaging methods.[6]
Troubleshooting Guide
This guide addresses common issues encountered during staining experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not seeing any signal, or the signal is very weak. What could be the problem?
-
Answer:
-
Incorrect Filter/Laser Settings: Ensure your microscope's excitation and emission filters are appropriate for this compound (Ex: ~390 nm, Em: ~479 nm).
-
Low Antibody Concentration: The concentration of your primary or this compound-conjugated secondary antibody may be too low. You should perform a titration to determine the optimal concentration.[5] For secondary antibodies, a typical starting concentration is 1-10 µg/mL.[3][4]
-
Inefficient Primary Antibody Binding: Verify that your primary antibody is validated for the application (e.g., immunofluorescence) and is compatible with your fixation method.
-
Photobleaching: Although this compound has good photostability, excessive exposure to excitation light can cause fading. Minimize exposure times and use an antifade mounting medium.[5]
-
Improper Storage: Ensure that the this compound conjugate has been stored correctly at -20°C and protected from light.[2]
-
Issue 2: High Background Staining
-
Question: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
-
Answer:
-
Antibody Concentration is Too High: If both your specific signal and the background are very bright, your antibody concentration is likely too high.[5] Reduce the concentration of the primary and/or secondary antibody.
-
Inadequate Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7] The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.[7]
-
Insufficient Blocking: Ensure you are using an appropriate blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for an adequate amount of time (e.g., 1 hour at room temperature) to prevent non-specific antibody binding.[8][9]
-
Autofluorescence: Some cells and tissues have endogenous fluorescence, which can be particularly problematic in the blue channel.[5] To check for this, include an unstained control sample in your experiment. If autofluorescence is an issue, you can try using a commercial autofluorescence quenching reagent.[5]
-
Secondary Antibody Cross-Reactivity: If you are performing multi-color imaging, ensure your secondary antibodies are highly cross-adsorbed to prevent them from binding to other primary antibodies or non-target immunoglobulins.
-
Issue 3: Photobleaching During Imaging
-
Question: My this compound signal fades quickly when I am imaging. How can I prevent this?
-
Answer:
-
Use an Antifade Mounting Medium: This is the most effective way to reduce photobleaching.[5]
-
Minimize Exposure: Limit the sample's exposure to the excitation light. Use the lowest laser power and shortest exposure time that provide a good signal.
-
Optimize Imaging Settings: Use a sensitive camera and appropriate objective to maximize signal detection without needing excessive excitation power.
-
Recommended Starting Concentrations for this compound Conjugates
The optimal concentration should be determined experimentally through titration.
| Application | Reagent | Recommended Starting Concentration/Dilution |
| Immunofluorescence (IF) | This compound-conjugated Secondary Antibody | 1 - 10 µg/mL (or a dilution of 1:500 to 1:1500)[3][4] |
| Flow Cytometry | This compound-conjugated Antibody | Titration is crucial. Start with the manufacturer's recommended concentration for the primary antibody if available, or a standard concentration of 0.1-1.0 µg per 1x10⁶ cells in 100 µL. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Adherent Cells
This protocol provides a general workflow for staining adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency (typically 50-70%).
-
Fixation:
-
Gently rinse the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8]
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter set for this compound. Store the slides at 4°C in the dark.[8]
-
Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections
Materials:
-
Cryostat-sectioned tissue on slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for post-fixation if needed)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Tissue Preparation:
-
Cut frozen tissue sections (5-10 µm thick) using a cryostat and mount them on charged microscope slides.
-
Allow the sections to air dry for 30-60 minutes.
-
-
Fixation (Optional):
-
If required, fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the slides with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Carefully apply the diluted primary antibody to the tissue sections, ensuring they are fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Apply the diluted secondary antibody to the tissue sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Final Washes:
-
Wash the slides three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Apply a drop of antifade mounting medium to each tissue section and cover with a coverslip.
-
Remove any air bubbles and seal the edges of the coverslip.
-
-
Imaging:
-
Examine the slides using a fluorescence microscope. Store the slides at 4°C in the dark.
-
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: Troubleshooting decision tree for this compound staining.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What is the concentration of secondary antibodies for immunofluorescence? | AAT Bioquest [aatbio.com]
- 4. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Secondary Antibodies, fluorescent ATTO conjugates | Made in Germany [hypermol.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. usbio.net [usbio.net]
- 9. ibidi.com [ibidi.com]
Technical Support Center: Minimizing Non-specific Binding of ATTO 390
Welcome to the technical support center for ATTO 390. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding in your fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye belonging to the coumarin (B35378) family.[1] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2] It is moderately hydrophilic and fluoresces in the blue region of the visible spectrum.[3][4] These properties make it suitable for a wide range of applications in life sciences, including the labeling of DNA, RNA, and proteins, as well as for high-sensitivity detection methods like single-molecule studies.[2][5]
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the adhesion of fluorescently labeled molecules to surfaces or cellular components other than the intended target.[6][7] This phenomenon is a significant source of background noise in fluorescence imaging, which can obscure the specific signal from your target of interest, leading to poor signal-to-noise ratios and potentially inaccurate data interpretation.[8][9] Non-specific binding can be driven by various intermolecular forces, including hydrophobic interactions, ionic interactions, and hydrogen bonding.
Q3: What are the common causes of high background fluorescence with this compound?
High background fluorescence when using this compound-conjugated molecules can arise from several factors:
-
Excessive antibody or probe concentration: Using too high a concentration of the fluorescently labeled probe increases the likelihood of non-specific binding.[6][10]
-
Insufficient blocking: Failure to adequately block non-specific binding sites on the sample (e.g., cells or tissue) can lead to high background.[6][10]
-
Inadequate washing: Insufficient washing after the staining step will result in a high concentration of unbound fluorescent molecules remaining in the sample.[8][10]
-
Hydrophobic interactions: The properties of the dye itself can contribute. While this compound is moderately hydrophilic, hydrophobic interactions can still play a role in non-specific binding to cellular structures or hydrophobic surfaces.[11]
-
Autofluorescence: The sample itself may exhibit natural fluorescence (autofluorescence), which can be mistaken for background signal.[8][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound conjugates.
Problem: High Background Staining
| Possible Cause | Solution | Expected Outcome |
| Antibody/Probe concentration is too high. | Perform a titration experiment to determine the optimal concentration of your this compound-conjugated antibody or probe. Start with the manufacturer's recommended concentration and test a range of dilutions.[6][13] | Reduced background signal while maintaining a strong specific signal. |
| Inadequate blocking. | Optimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the secondary antibody's host species, or commercial blocking buffers.[6] | A significant decrease in overall background fluorescence. |
| Insufficient washing. | Increase the number and/or duration of washing steps after incubation with the this compound conjugate. Using a wash buffer containing a mild detergent like Tween 20 can help remove unbound molecules.[8][10] | Lower background signal across the entire sample. |
| Hydrophobic interactions. | Add a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) to your blocking and wash buffers to minimize non-specific hydrophobic interactions.[14] | Reduced background, particularly in lipid-rich areas. |
| Sample autofluorescence. | Before staining, examine an unstained sample using the same filter set to assess the level of autofluorescence. If significant, you may need to use a different fluorophore with a distinct emission spectrum or employ an autofluorescence quenching reagent.[12][15] | Reduced background fluorescence in unstained regions of the sample. |
Data Presentation: Recommended Blocking Agents
The choice of blocking agent can significantly impact the level of non-specific binding. The following table summarizes common blocking agents and their recommended working concentrations.
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective general protein blocker. Ensure the BSA is of high quality and free of contaminating IgGs.[16] |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the same species as the host of the secondary antibody (in indirect immunofluorescence) to block non-specific binding of the secondary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS-T | A cost-effective blocking agent, but not recommended for studies involving phosphorylated proteins due to high phosphoprotein content. |
| Fish Skin Gelatin | 0.1-0.5% (w/v) in PBS | Can be an effective alternative to BSA or serum. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and detergents for optimized blocking.[14][17] |
Experimental Protocols
Protocol 1: Standard Blocking and Staining for Immunofluorescence
This protocol provides a general workflow for staining cells with an this compound-conjugated antibody.
-
Sample Preparation: Grow cells on coverslips or chamber slides to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization (if required): If your target is an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times for 10 minutes each with PBS containing 0.1% Tween 20.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~390/479 nm).[1]
Protocol 2: Surface Passivation for Single-Molecule Imaging
For single-molecule studies, minimizing non-specific binding to the glass surface is critical. Polyethylene glycol (PEG) passivation is a widely used method.[18][19]
-
Cleaning of Coverslips: Thoroughly clean glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
-
Hydroxylation: Activate the glass surface by treating it with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner.
-
Silanization: Incubate the cleaned coverslips in a solution of a PEG-silane conjugate (e.g., mPEG-silane) in a dry organic solvent (e.g., toluene) for several hours. This covalently attaches the PEG molecules to the glass surface.
-
Curing: Cure the PEG-coated coverslips by baking them at an elevated temperature (e.g., 80-100°C).
-
Assembly of Flow Cell: Assemble the passivated coverslip into a flow cell for single-molecule imaging.
-
Final Blocking: Before introducing the sample, further block the surface by flushing the flow cell with a protein solution like BSA or casein.[18]
Visualizations
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
Mechanisms of Non-Specific Binding and Blocking
Caption: How blocking agents prevent non-specific binding.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. stressmarq.com [stressmarq.com]
- 5. aatbio.com [aatbio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biotium.com [biotium.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Blocking reagents [abcam.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 18. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
ATTO 390 Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the ATTO 390 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your experiments using this compound fluorescent dye.
I. This compound Spectroscopic and Photophysical Properties
This compound is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2] These characteristics make it a versatile dye for various life science applications, including fluorescence microscopy, single-molecule detection, and high-resolution microscopy.[3][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [1][5] |
| Emission Maximum (λem) | 475 - 479 nm | [5][6][7] |
| Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | [1][7] |
| Fluorescence Quantum Yield (Φf) | 0.90 (90%) | [1][2][7] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][7] |
| Molecular Weight (Carboxy) | 343.42 g/mol | [5] |
| Molecular Weight (NHS ester) | 440 g/mol | [2][7] |
| Recommended Laser Lines | 365 nm or 405 nm | [3][5] |
II. Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a frequent challenge in fluorescence experiments, resulting in grainy images where features are difficult to discern.[8] The issue can stem from either a weak signal or high background noise.
Q1: My this compound signal is very weak. What are the possible causes and how can I improve it?
Several factors can contribute to a weak fluorescent signal. Below is a systematic approach to troubleshoot and enhance your this compound signal.
Troubleshooting Workflow for Weak Signal
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. aatbio.com [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stressmarq.com [stressmarq.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. benchchem.com [benchchem.com]
stability of ATTO 390 in different buffers
This guide provides researchers, scientists, and drug development professionals with detailed information on the stability of the fluorescent dye ATTO 390 in various experimental conditions. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a fluorescent label with a coumarin (B35378) structure known for its high fluorescence quantum yield (0.90), large Stokes shift, good photostability, and low molecular weight.[1][2] It is moderately hydrophilic and fluoresces in the blue region of the visible spectrum.[3][4] Its rigid molecular structure prevents the formation of isomers, ensuring consistent optical properties that are nearly independent of solvent and temperature.[3][5]
Q2: In which solvents should I prepare my this compound stock solution?
The free-acid form of this compound is soluble in polar solvents like dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile.[2] For reactive forms like NHS-esters and maleimides, it is critical to use anhydrous and amine-free DMF or DMSO and to prepare the solution immediately before use to prevent hydrolysis.[2] For phalloidin (B8060827) conjugates, methanol (B129727) is recommended for preparing stock solutions.[2]
Q3: What is the recommended storage condition for this compound?
This compound is shipped as a solvent-free solid at ambient temperature.[2] Upon receipt, it should be stored at -20°C, protected from moisture and light.[2][6] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation.[2] When stored correctly, the product is stable for at least three years.[2]
Q4: Is this compound sensitive to pH?
Q5: Which buffers are compatible with this compound?
The compatibility depends on the specific form of the dye being used.
-
For Spectroscopy (non-reactive dye): this compound is generally compatible with common biological buffers like PBS, HEPES, and Borate. However, performance should be validated for the specific experimental conditions.
-
For Labeling Reactions (e.g., NHS-ester): It is critical to avoid amine-containing buffers such as Tris or glycine, as they will compete with the target molecule for reaction with the dye.[7] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are recommended for conjugation.[7]
Data Summary
The table below summarizes the key optical properties of the this compound dye.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [1][4] |
| Emission Maximum (λem) | 479 nm | [4] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [4][8] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [1][4] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][4] |
| Molecular Weight (Free Acid) | 343.42 g/mol | [4] |
Troubleshooting Guide
Q: My this compound fluorescence signal is weak or absent. What could be the cause?
A: Several factors could lead to a weak signal. Use the following decision tree to diagnose the issue.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. stressmarq.com [stressmarq.com]
- 5. This compound-N Oligo Modifications from Gene Link [genelink.com]
- 6. This compound azide BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Solving ATTO 390 Aggregation Problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the fluorescent dye ATTO 390. Aggregation can lead to significant experimental artifacts, including fluorescence quenching, spectral shifts, and reduced labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye belonging to the coumarin (B35378) family.[1][2] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][3] It is described as being moderately hydrophilic.[2][4] These properties make it suitable for a variety of applications, including protein and nucleic acid labeling, fluorescence microscopy, and single-molecule studies.[3][5]
Q2: What causes this compound to aggregate?
Like many fluorescent dyes, this compound aggregation can be triggered by several factors:
-
High Concentrations: Exceeding the solubility limit of the dye in a particular solvent can lead to the formation of aggregates.
-
Aqueous Environments: While moderately hydrophilic, this compound's solubility in purely aqueous buffers can be limited, leading to aggregation, especially at higher concentrations.[5]
-
High Ionic Strength: The addition of salts can influence dye solubility and promote aggregation through a "salting-out" effect.[6]
-
Inappropriate pH: The pH of the solution can affect the charge state of the dye molecule, influencing its solubility and tendency to aggregate.
-
Presence of Organic Solvents: While soluble in polar organic solvents like DMSO and DMF, the stability of this compound in these solutions can be limited, and improper mixing with aqueous buffers can induce precipitation.[5]
-
Low Temperatures: In some cases, lower temperatures can decrease the solubility of dyes, leading to aggregation.
-
Interactions with Biomolecules: When labeling proteins or other biomolecules, excessive labeling can increase the local concentration of the dye on the molecule's surface, promoting aggregation.
Q3: How can I detect this compound aggregation?
Several methods can be used to detect dye aggregation:
-
Visual Inspection: At high concentrations, aggregation may be visible as turbidity, cloudiness, or precipitate in the solution.
-
UV-Visible Absorption Spectroscopy: Aggregation can cause changes in the absorption spectrum. H-aggregates, a common form of dye aggregate, typically result in a blue shift of the absorption maximum.
-
Fluorescence Spectroscopy: Aggregation often leads to self-quenching, resulting in a decrease in fluorescence intensity. Changes in the shape of the emission spectrum can also be indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of larger particles (aggregates) in a solution by measuring their size distribution.[7][8]
-
Fluorescence Anisotropy: Changes in the rotational correlation time of the dye, as measured by fluorescence anisotropy, can indicate aggregation, as larger aggregates tumble more slowly in solution than monomers.[1]
Q4: What are the consequences of this compound aggregation in my experiments?
Dye aggregation can have several detrimental effects on experimental results:
-
Reduced Fluorescence Signal: Aggregation-induced self-quenching can significantly lower the fluorescence quantum yield, leading to weaker signals.
-
Inaccurate Quantification: If the dye concentration is estimated based on absorbance, aggregation can lead to errors due to changes in the extinction coefficient.
-
Altered Photophysical Properties: Aggregation can change the fluorescence lifetime and spectrum of the dye.
-
Lower Labeling Efficiency: Aggregated dye may be less reactive, leading to inefficient labeling of target molecules.
-
Artifacts in Imaging: Aggregates can appear as bright, non-specific puncta in fluorescence microscopy, obscuring the true localization of the labeled molecules.
-
Clogging of Fluidic Systems: In applications like flow cytometry, aggregates can block the narrow channels of the instrument.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal from this compound in Solution
A diminished or absent fluorescent signal is a common indicator of aggregation and self-quenching.
Caption: Troubleshooting workflow for a weak or absent this compound signal.
-
Reduce Dye Concentration: High concentrations are a primary cause of aggregation. Dilute your stock solution to a lower working concentration.
-
Optimize the Solvent: this compound is moderately hydrophilic and can aggregate in purely aqueous buffers. The addition of a small amount of an organic co-solvent, such as DMSO or DMF (typically 1-5%), can help to disrupt hydrophobic interactions and break up aggregates.
-
Proper Storage: Avoid repeated freeze-thaw cycles of your this compound stock solution, as this can induce aggregation. Aliquot the stock solution into single-use vials.[5]
-
Use Anti-Aggregation Additives: Consider adding reagents to your buffer that can help to prevent aggregation.
Issue 2: Precipitation or Cloudiness in this compound-labeled Protein Samples
The appearance of precipitate after a labeling reaction is a strong indication of aggregation, which can be caused by the dye, the protein, or both.
Caption: Troubleshooting workflow for precipitation after protein labeling.
-
Optimize the Dye-to-Protein Ratio: A high degree of labeling can increase the hydrophobicity of the protein surface, leading to aggregation. Perform a titration to find the optimal ratio that provides sufficient fluorescence without causing precipitation.
-
Adjust Buffer Conditions:
-
pH: Maintain a pH where your protein is most stable, typically 1-2 pH units away from its isoelectric point (pI).
-
Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
-
-
Control Reaction Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding and aggregation.
-
Incorporate Stabilizing Additives: Add excipients to the reaction and storage buffers to enhance protein solubility.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [3][9] |
| Emission Maximum (λem) | 479 nm | [3][9] |
| Molar Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φf) | 90% | [9] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [3][9] |
| Molecular Weight (Free Acid) | ~343 g/mol | [10] |
Table 2: Recommended Anti-Aggregation Additives
| Additive | Working Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses aggregation by interacting with both charged and hydrophobic patches on protein surfaces. |
| Glycerol | 5-20% (v/v) | Acts as a protein stabilizer by promoting a more compact protein conformation. |
| Tween-20 | 0.01-0.1% (v/v) | Non-ionic detergent that can help to solubilize hydrophobic molecules and prevent aggregation. |
| β-cyclodextrin | 1-10 mM | Can encapsulate hydrophobic dye molecules, preventing self-aggregation. |
Experimental Protocols
Protocol 1: Spectroscopic Assessment of this compound Aggregation
Objective: To determine the concentration at which this compound begins to aggregate in a specific buffer using UV-Visible absorption and fluorescence spectroscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in the experimental buffer, ranging from low (e.g., 0.1 µM) to high (e.g., 50 µM) concentrations. Ensure the final DMSO concentration is below 1% to minimize solvent effects.
-
For each concentration, acquire the UV-Visible absorption spectrum from 300 nm to 550 nm.
-
Normalize the absorption spectra to the peak maximum to facilitate comparison of the spectral shape.
-
Observe any blue-shift in the absorption maximum, which is indicative of H-aggregate formation.
-
For each concentration, acquire the fluorescence emission spectrum (e.g., excitation at 390 nm, emission from 420 nm to 650 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of this compound concentration.
-
A deviation from linearity in this plot suggests the onset of self-quenching due to aggregation.
Protocol 2: Dynamic Light Scattering (DLS) Analysis of this compound Aggregates
Objective: To detect and quantify the size of this compound aggregates in solution.
Materials:
-
This compound solution suspected of containing aggregates
-
DLS instrument
-
Low-volume DLS cuvettes
Methodology:
-
Prepare the this compound sample at the desired concentration in the buffer of interest. If necessary, filter the buffer through a 0.22 µm filter to remove any dust or particulate matter.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles in the solution.[7]
-
The instrument's software will analyze the autocorrelation function of the scattered light to calculate the hydrodynamic radius (size) of the particles in the solution.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than expected for a dye monomer is indicative of aggregation. The polydispersity index (PDI) will also provide information on the heterogeneity of the particle sizes in the sample.
References
- 1. The Effect of Local Dynamics of this compound-labelled Lysozyme on Fluorescence Anisotropy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. unige.ch [unige.ch]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. azonano.com [azonano.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. stressmarq.com [stressmarq.com]
ATTO 390 dye storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of ATTO 390 dye. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized this compound dye upon receipt? Upon receipt, the lyophilized dye, which is shipped at ambient temperature, should be stored at -20°C and protected from light.[1][2] When stored correctly, the dye is stable for at least three years.[2]
2. What is the recommended procedure for bringing the dye to room temperature? To prevent moisture condensation onto the product, it is crucial to allow the vial to equilibrate to room temperature before opening.[2]
3. In which solvents can I dissolve this compound dye? this compound is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[2] For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents.[1][2]
4. How should I prepare a stock solution of this compound NHS-ester? Labeling solutions of this compound NHS-ester should be prepared immediately before use by dissolving the dye in anhydrous, amine-free DMF or DMSO.[1][2] The stability of these solutions can be limited depending on the quality of the solvent.[2]
5. What are the optimal storage conditions for this compound conjugates? In general, protein conjugates can be stored under the same conditions as the unlabeled protein.[1] For short-term storage, solutions can be kept at 4°C with the addition of a preservative like 2 mM sodium azide.[1] For long-term storage, it is recommended to aliquot the conjugate and freeze at -20°C to prevent repeated freeze-thaw cycles.[1] Always protect conjugates from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal after labeling | Hydrolysis of reactive dye: The NHS-ester is sensitive to water and may have hydrolyzed before or during the labeling reaction. | Always use anhydrous, amine-free solvents (DMF or DMSO) to prepare the dye stock solution immediately before use.[1][2] Ensure the protein solution does not contain water-based buffers that could compromise the dye's reactivity. |
| Incorrect buffer composition: The presence of amine-containing substances like Tris or glycine (B1666218) in the protein buffer will compete with the protein for reaction with the NHS-ester.[1] | Dialyze the protein against an amine-free buffer such as phosphate-buffered saline (PBS) before labeling.[1] | |
| Incorrect pH: The amino groups on the protein must be non-protonated to be reactive, which requires a sufficiently high pH. | The recommended pH for labeling proteins with this compound NHS-ester is 8.3.[1] | |
| Precipitation of the dye during reconstitution | Low-quality solvent: The solvent may contain impurities or water. | Use high-purity, anhydrous solvents for reconstitution. |
| Concentration is too high: The dye may not be soluble at the desired concentration. | Prepare a more dilute stock solution. For protein labeling, a concentration of 2 mg/ml for the dye stock solution is a common starting point.[1] | |
| Unexpected fluorescence spectrum | Degradation of the dye: Exposure to light or improper storage may have led to the degradation of the fluorophore. | Always store the dye and its conjugates protected from light.[1][2] Minimize light exposure during experimental procedures. |
| Environmental effects: The fluorescence properties of a dye can be influenced by its local environment (e.g., solvent polarity, pH). | Ensure that the spectral measurements are performed in a buffer system that is compatible with the dye and the experimental requirements. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | -20°C | [1][2] |
| Storage Temperature (Conjugate, Short-term) | 4°C (with preservative) | [1] |
| Storage Temperature (Conjugate, Long-term) | -20°C (aliquoted) | [1] |
| Excitation Maximum (λex) | 390 nm | [1][3][4] |
| Emission Maximum (λem) | 476 - 479 nm | [1][2][4] |
| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹ cm⁻¹ | [1][2][4] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][4] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [1][2][4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound NHS-Ester
-
Equilibration: Before opening, allow the vial of lyophilized this compound NHS-ester to warm to room temperature.[2]
-
Solvent Preparation: Use anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2]
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration (e.g., 2 mg/ml).[1]
-
Mixing: Vortex briefly to ensure the dye is fully dissolved.
-
Usage: This solution should be prepared immediately before the conjugation reaction.[1][2]
Protocol 2: General Protein Labeling with this compound NHS-Ester
-
Protein Preparation: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/ml.[1] Ensure the buffer is free of any amine-containing substances.[1] If the protein is in an incompatible buffer, perform dialysis against a suitable buffer like PBS.[1]
-
Dye Solution Preparation: Immediately before use, prepare a 2 mg/ml solution of this compound NHS-ester in anhydrous, amine-free DMF or DMSO.[1]
-
Conjugation: Add a molar excess of the reactive dye solution to the protein solution. A starting point is a twofold molar excess for general proteins, while a higher ratio (e.g., 4:1 or greater) is recommended for antibodies.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[1]
-
Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex G-25).[1]
Visualizations
This compound Dye Handling Workflow
Troubleshooting Low Fluorescence
References
Technical Support Center: Optimizing ATTO 390 Performance in STED Microscopy
Welcome to the technical support center for ATTO 390 in Stimulated Emission Depletion (STED) microscopy. This resource is designed for researchers, scientists, and drug development professionals to help you overcome common challenges and enhance the performance of your experiments. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound relevant for STED microscopy?
This compound is a coumarin-based fluorescent dye with characteristics well-suited for STED microscopy.[1][2] It exhibits a high fluorescence quantum yield and good photostability.[1][2][3] Its large Stokes shift helps in minimizing spectral crosstalk. The key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 390 nm | [2][4][5][6] |
| Emission Maximum (λem) | 479 nm | [2][4][5][6] |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | 0.90 | [6] |
| Fluorescence Lifetime (τfl) | 5.0 ns | [6] |
| Recommended STED Depletion Laser | 532 nm (CW) | [3] |
Q2: What are the recommended laser lines for excitation and depletion of this compound in a STED microscope?
For optimal performance, a 405 nm continuous wave (CW) laser is recommended for excitation.[3] A 532 nm CW laser has been successfully used for depletion (STED).[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in STED microscopy.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal can be a significant hurdle. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Labeling | |
| Insufficient antibody concentration | Increase the primary and/or secondary antibody concentration (2 to 5-fold higher than for conventional microscopy may be necessary for optimal labeling density in STED).[7] |
| Poor antibody quality | Ensure your primary antibody is validated for the application and target. Use a positive control to verify antibody performance.[8] |
| Inefficient labeling reaction | Follow a validated labeling protocol. For NHS-ester labeling, ensure the pH of the reaction buffer is appropriate (typically pH 8.3) and that the buffer is free of amine-containing substances like Tris.[4] |
| Inadequate Imaging Parameters | |
| Low excitation laser power | Gradually increase the excitation laser power. Be mindful that excessive power can lead to photobleaching. |
| Misaligned laser beams | Ensure the excitation and STED laser beams are properly aligned. |
| Incorrect detector settings | Optimize the detector gain and offset. Ensure the detection window is correctly set to capture the emission spectrum of this compound (peak at 479 nm).[2][4][5][6] |
| Sample Preparation Issues | |
| Poor sample preservation | Use a fixation protocol that is optimized for super-resolution microscopy to ensure good structural preservation.[9] |
| Incompatible mounting medium | Use a mounting medium with a refractive index that matches the immersion oil of the objective lens.[7] Recommended mounting media for STED include Mowiol, ProLong Gold/Diamond, and Abberior Mount series.[10][11] Avoid Vectashield as it can negatively impact some dyes.[11] |
Problem 2: Rapid Photobleaching
Photobleaching is a common challenge in STED microscopy due to the high laser powers involved.
| Potential Cause | Recommended Solution |
| Excessive Laser Power | |
| High excitation laser power | Use the lowest possible excitation laser power that provides an adequate signal-to-noise ratio. |
| High STED laser power | While high STED power is needed for high resolution, excessive power will accelerate photobleaching.[12] Find a balance between desired resolution and acceptable photobleaching by gradually increasing the STED laser power. |
| Suboptimal Imaging Buffer | |
| Lack of antifade reagents | Use a commercial antifade mounting medium or prepare a fresh imaging buffer containing antifade agents like DABCO or Trolox.[10] |
| Inappropriate Imaging Mode | |
| Continuous high-power illumination | If available on your system, consider using pulsed STED lasers and gated detection, which can reduce photobleaching.[13] |
Experimental Protocols
General Workflow for this compound STED Microscopy
The following diagram outlines a typical workflow for a STED microscopy experiment using this compound.
A typical workflow for a STED experiment with this compound.
Detailed Protocol: Immunofluorescence Labeling with this compound for STED
This protocol provides a starting point for immunolabeling cultured cells. Optimization may be required for different cell types and targets.
Materials:
-
Cells grown on #1.5H glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS, freshly prepared)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (validated for immunofluorescence)
-
Secondary antibody conjugated to this compound
-
Mounting medium suitable for STED (e.g., ProLong Gold, Abberior Mount)
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto a microscope slide using a drop of STED-compatible mounting medium.
-
Seal the edges with nail polish and allow the mounting medium to cure as per the manufacturer's instructions.
-
Troubleshooting Workflow
When encountering issues with your this compound STED experiments, a systematic approach to troubleshooting can be effective.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. This compound/ATTO 390 FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 8. biotium.com [biotium.com]
- 9. research.yale.edu [research.yale.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
- 12. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
ATTO 390 vs. Alexa Fluor 405: A Comprehensive Comparison for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals selecting the optimal blue-violet fluorescent dye, a detailed comparison of ATTO 390 and Alexa Fluor 405 is essential for achieving high-quality, reproducible results. This guide provides an in-depth analysis of their performance characteristics, supported by experimental data and protocols to inform your selection process.
Core Photophysical Properties: A Head-to-Head Comparison
Both this compound and Alexa Fluor 405 are widely used fluorescent dyes excitable by violet laser lines, making them suitable for a range of applications including fluorescence microscopy, flow cytometry, and super-resolution microscopy. While they share a similar spectral region, their photophysical properties exhibit key differences that can significantly impact experimental outcomes.
| Property | This compound | Alexa Fluor 405 |
| Excitation Maximum (λex) | 390 nm[1][2] | 401 nm[3] |
| Emission Maximum (λem) | 479 nm[1][2] | 421 nm[3] |
| Molar Extinction Coefficient (ε) | 24,000 cm⁻¹M⁻¹[1][4] | 34,000 cm⁻¹M⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | 90%[1][2] | Not consistently reported |
| Brightness (ε x Φ) | 21,600 | Dependent on Quantum Yield |
| Stokes Shift | 89 nm | 20 nm |
| Molecular Structure | Coumarin (B35378) derivative[1][4][6] | Sulfonated coumarin derivative |
Key Insights:
-
Brightness: While Alexa Fluor 405 has a higher molar extinction coefficient, suggesting a greater ability to absorb light, the overall brightness is a product of both the extinction coefficient and the quantum yield. This compound boasts a very high quantum yield of 90%.[1][2] The quantum yield for Alexa Fluor 405 is not as consistently published, making a direct brightness comparison challenging without experimental validation. However, some sources suggest that ATTO dyes are generally brighter than their Alexa Fluor counterparts.[7]
-
Stokes Shift: this compound exhibits a significantly larger Stokes shift (89 nm) compared to Alexa Fluor 405 (20 nm). A larger Stokes shift is advantageous in multicolor imaging as it minimizes spectral overlap and bleed-through between adjacent fluorescence channels, leading to cleaner data and more reliable colocalization analysis.
Experimental Performance and Applications
Both this compound and Alexa Fluor 405 are versatile dyes employed in a variety of fluorescence-based assays.
Fluorescence Microscopy:
Both dyes are suitable for immunofluorescence and other cellular imaging techniques. The choice between them may depend on the specific instrumentation and the other fluorophores used in a multicolor experiment. The large Stokes shift of this compound makes it a strong candidate for multiplexing experiments where minimizing crosstalk is critical. Alexa Fluor 405 is a well-established and widely used dye, particularly in super-resolution microscopy techniques like STORM.[3]
Flow Cytometry:
In flow cytometry, both dyes can be excited by the violet laser (typically 405 nm). The brightness of the dye is a critical factor for resolving dimly stained populations. While a direct comparative brightness study in flow cytometry was not found, the high quantum yield of this compound suggests it may offer excellent performance.[1][2] Alexa Fluor 405 is also a popular choice for flow cytometry, valued for its narrow emission profile which can reduce the need for compensation in multicolor panels.
Experimental Protocols
To facilitate a direct comparison of this compound and Alexa Fluor 405 in your specific application, we provide the following generalized experimental protocols.
Protocol 1: Comparative Immunofluorescence Staining and Photostability Assay
This protocol outlines a method for directly comparing the signal intensity and photostability of this compound- and Alexa Fluor 405-conjugated secondary antibodies.
Methodology:
-
Cell Culture and Preparation:
-
Seed your cells of interest onto glass coverslips and culture to the desired confluency.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody targeting your protein of interest for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Divide the coverslips into two groups. Incubate one group with an this compound-conjugated secondary antibody and the other group with an Alexa Fluor 405-conjugated secondary antibody at equivalent concentrations for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples on a fluorescence microscope equipped with a violet laser and appropriate filter sets for each dye. Crucially, use identical acquisition settings (laser power, exposure time, gain) for both sets of samples to allow for a direct comparison of signal intensity.
-
-
Photobleaching Assay:
-
Select representative fields of view for both this compound and Alexa Fluor 405 stained samples.
-
Continuously illuminate a defined region of interest (ROI) with the excitation laser at a fixed power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal is significantly diminished.
-
Quantify the fluorescence intensity within the ROI over time for both dyes. The rate of fluorescence decay will provide a quantitative measure of their relative photostability.
-
Protocol 2: Proposed Workflow for Comparative Flow Cytometry Analysis
This protocol describes a proposed experiment to compare the brightness and signal-to-noise ratio of this compound and Alexa Fluor 405 in a flow cytometry application.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Block Fc receptors with an appropriate blocking reagent to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Divide the cells into three tubes:
-
Tube 1: Stain with a primary antibody directly conjugated to this compound.
-
Tube 2: Stain with the same primary antibody directly conjugated to Alexa Fluor 405 at the same concentration.
-
Tube 3: Unstained control.
-
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells with flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer equipped with a 405 nm violet laser and appropriate detectors for each dye.
-
Gate on the cell population of interest.
-
Compare the Median Fluorescence Intensity (MFI) of the positive populations for both dyes to assess their relative brightness.
-
Calculate the Stain Index (Separation of the positive and negative population means divided by twice the standard deviation of the negative population) for a more robust comparison of signal-to-noise.
-
Conclusion and Recommendations
Both this compound and Alexa Fluor 405 are high-performance fluorescent dyes suitable for a wide range of applications.
-
Choose this compound when a large Stokes shift is critical for minimizing crosstalk in multicolor experiments and when a high quantum yield is desired for maximum photon emission per excitation event.
-
Choose Alexa Fluor 405 for its well-established performance in super-resolution microscopy and its narrow emission profile, which can be advantageous in some multicolor flow cytometry panels.
Ultimately, the optimal choice will depend on the specific requirements of your experiment and the instrumentation available. We strongly recommend performing a side-by-side comparison using the protocols outlined above to determine the best fluorophore for your research needs.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. stressmarq.com [stressmarq.com]
- 3. Alexa Fluor 405 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Alexa 405 Oligo Labeling [biosyn.com]
- 6. This compound DPPE, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Comparative Guide to the Photostability of ATTO 390 and Other Blue Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of fluorescence-based imaging and quantitative studies. In the blue region of the spectrum, a variety of fluorophores are available, each with distinct photophysical properties. This guide provides a comparative overview of the photostability of ATTO 390 against other commonly used blue dyes: Alexa Fluor 405, DAPI, and Hoechst 33342.
ATTO dyes are known for their exceptional photostability and brightness, which is attributed to their rigid molecular structure.[1][2] this compound, a member of the coumarin (B35378) family, is characterized by a high fluorescence quantum yield and a large Stokes shift.[3][4] Alexa Fluor 405 is another popular blue dye often used in multicolor applications.[5] DAPI and Hoechst 33342 are widely used nuclear counterstains that bind to the minor groove of DNA.[6][7] While direct, side-by-side quantitative photostability data under identical experimental conditions are limited in the published literature, this guide compiles available data to offer an objective comparison.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While brightness is a key parameter, for applications requiring long-term imaging or intense illumination, photostability is paramount. The following table summarizes the key photophysical properties of this compound, Alexa Fluor 405, DAPI, and Hoechst 33342.
| Property | This compound | Alexa Fluor 405 | DAPI (DNA-bound) | Hoechst 33342 (DNA-bound) |
| Excitation Maximum (nm) | 390[3][4] | 401[5] | ~359[8] | ~350[9] |
| Emission Maximum (nm) | 479[3][4] | 421[5] | ~461[8] | ~461[9] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 24,000[3] | 35,000 | ~33,000 | ~42,000 |
| Fluorescence Quantum Yield (Φ) | 0.90[3][4] | 0.54 | ~0.6 (can vary)[6] | ~0.5 (can vary) |
| Relative Brightness (ε × Φ / 1000) | 21.6 | 18.9 | ~19.8 | ~21.0 |
| Reported Photostability | Good to High[2][3][10] | Moderate to Low[11] | More photostable than Hoechst dyes[12][13] | Less photostable than DAPI[12][13] |
Note: The photobleaching rates and quantum yields of fluorescent dyes are highly dependent on the experimental conditions, including illumination intensity, wavelength, and the local chemical environment. The information on photostability is based on qualitative descriptions from various sources in the absence of a direct, unified quantitative comparison.
Experimental Protocols for Photostability Measurement
A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of fluorescent dyes in a cellular context using time-lapse microscopy.
Protocol: Measuring Photobleaching Rate via Time-Lapse Microscopy
This protocol outlines the steps to quantify the rate of photobleaching of a fluorescent dye in a cellular context using time-lapse confocal or epifluorescence microscopy.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Alexa Fluor 405, DAPI, Hoechst 33342)
-
Appropriate biological sample (e.g., cultured cells, tissue sections)
-
Mounting medium (with and without antifade reagents for comparison)
-
Fluorescence microscope with a suitable light source and filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your biological sample and stain with the fluorescent dyes according to standard protocols. Mount the sample using a suitable mounting medium.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a constant and reproducible level.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) at the chosen ROI.
-
Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 30 seconds) until a significant decrease in fluorescence intensity is observed.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay can be used to determine the photobleaching halftime (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer t₁/₂ indicates higher photostability.
-
Caption: Workflow for comparing fluorescent dye photostability.
Signaling Pathways and Logical Relationships
The choice of a fluorescent dye can be critical when studying dynamic cellular processes. For instance, in tracking receptor internalization or protein trafficking, a highly photostable dye is essential to follow the process over time without significant signal loss. The following diagram illustrates a simplified signaling pathway where a fluorescently labeled ligand binds to a receptor, which is then internalized. The photostability of the dye directly impacts the ability to visualize and quantify the later stages of this pathway.
Caption: Photostability's impact on visualizing signaling pathways.
References
- 1. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Alexa Fluor 405 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
A Head-to-Head Comparison of Blue-Violet Fluorophores: ATTO 390 vs. DyLight 405
In the realm of fluorescence-based research, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the blue-violet spectrum, ATTO 390 and DyLight 405 represent two popular choices for labeling biomolecules in applications such as immunofluorescence, flow cytometry, and microscopy. This guide provides an objective comparison of their performance characteristics, supported by their photophysical properties and a detailed experimental protocol for their application in immunofluorescence.
Photophysical Properties: A Quantitative Overview
A direct comparison of the key photophysical parameters of this compound and DyLight 405 reveals nuances in their expected performance. This compound, a coumarin-based dye, is characterized by a high quantum yield and a significant Stokes shift.[1] DyLight 405 is also noted for its high fluorescence yield and photostability.[2] While a specific quantum yield for DyLight 405 is not consistently reported, it is described as having a "high quantum yield".[3][4]
| Property | This compound | DyLight 405 |
| Excitation Maximum (λex) | 390 nm[1] | 400 nm[2][5] |
| Emission Maximum (λem) | 479 nm[1] | 420 nm[2][6] |
| Molar Absorptivity (ε) | 24,000 cm⁻¹M⁻¹[1] | 30,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | 0.9[1] | High (not specified)[3][4] |
| Fluorescence Lifetime (τ) | 5.0 ns[1] | Not specified |
| Molecular Weight | ~368 g/mol (free acid) | ~793 g/mol [2] |
| Chemical Structure | Coumarin derivative[1] | Not specified |
| Photostability | Good[1] | Photostable[2][5] |
Performance Comparison and Considerations
Photostability: Both dyes are promoted as having good photostability, a critical feature for imaging applications that require prolonged exposure to excitation light.[1][2][5] ATTO dyes, in general, are known for their enhanced photostability compared to older generation dyes like fluorescein.[9]
Stokes Shift: this compound possesses a large Stokes shift (difference between excitation and emission maxima) of approximately 89 nm, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[1] DyLight 405 has a smaller Stokes shift of about 20 nm.[2]
Filter and Laser Compatibility: Both dyes are well-suited for excitation by a 405 nm laser, a common light source in modern fluorescence microscopes and flow cytometers.[2][10] However, the significant difference in their emission maxima (479 nm for this compound vs. 420 nm for DyLight 405) necessitates the use of appropriate and distinct emission filters for optimal signal detection and to minimize bleed-through in multicolor experiments.
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells, adaptable for use with either this compound or DyLight 405 conjugated secondary antibodies.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum from the host of the secondary antibody in PBS)
-
Primary antibody (specific to the target antigen)
-
Secondary antibody conjugated to this compound or DyLight 405
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound or DyLight 405 conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters for either this compound (e.g., 450/50 nm bandpass) or DyLight 405 (e.g., 450/50 nm bandpass).
-
Visualizing the Workflow
To illustrate the logical flow of the decision-making and experimental process, the following diagrams are provided.
Caption: Decision tree for selecting between this compound and DyLight 405.
Caption: Experimental workflow for indirect immunofluorescence.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. stressmarq.com [stressmarq.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Streptavidin, DyLight 405 conjugated | Rockland Immunochemicals | Biomol.com [biomol.com]
- 5. DyLight 405 Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of ATTO 390 Conjugates
For researchers, scientists, and drug development professionals, the accurate characterization of fluorescently labeled biomolecules is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of ATTO 390 with two common alternatives, Alexa Fluor 350 and DyLight 350, focusing on the spectroscopic validation of their protein conjugates.
Spectroscopic Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is a critical step in the design of any fluorescence-based assay. The ideal fluorophore should exhibit high brightness, photostability, and a favorable spectral profile for the available instrumentation. This compound, a coumarin-based dye, is known for its high fluorescence quantum yield and large Stokes shift.[1][2] Alexa Fluor 350 and DyLight 350 are also widely used blue-fluorescent dyes.[3][4] Below is a summary of their key spectroscopic properties.
| Property | This compound | Alexa Fluor 350 | DyLight 350 |
| Excitation Maximum (λex) | 390 nm[1] | 346 nm[5] | 353 nm[6] |
| Emission Maximum (λem) | 479 nm[1] | 442 nm[5] | 432 nm[6] |
| Molar Extinction Coefficient (ε) | 24,000 cm⁻¹M⁻¹[1] | 19,000 cm⁻¹M⁻¹[5] | 15,000 cm⁻¹M⁻¹[6] |
| Quantum Yield (Φ) | 0.90[1] | 0.24[7] | High (specific value not readily available)[8] |
| Correction Factor (CF₂₈₀) | 0.08[9] | ~0.3 (value can vary) | 0.144[10][11] |
| Brightness (ε x Φ) | 21,600 | 4,560 | - |
Note: Brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and serves as a theoretical measure of fluorescence intensity.
Experimental Protocols
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescent conjugates. An optimal DOL maximizes the fluorescent signal without causing self-quenching or compromising the biological activity of the protein. The following protocol outlines the spectrophotometric method for determining the DOL.
Materials:
-
Purified fluorescently labeled protein conjugate
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Buffer used for purification (e.g., PBS)
Procedure:
-
Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins.
-
Measure the absorbance of the conjugate solution at the specific maximum absorption wavelength (λmax) of the dye (see table above for values).
-
-
Calculation:
-
Protein Concentration: The absorbance of the dye at 280 nm will interfere with the protein absorbance reading. A correction factor (CF₂₈₀) is used to account for this. The CF₂₈₀ is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the conjugate at the dye's λmax
-
CF₂₈₀ = Correction factor of the dye at 280 nm
-
ε_protein = Molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)
-
-
Dye Concentration:
Dye Concentration (M) = A_max / ε_dye
where:
-
A_max = Absorbance of the conjugate at the dye's λmax
-
ε_dye = Molar extinction coefficient of the dye
-
-
Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing Workflows and Concepts
To aid in the understanding of the experimental and decision-making processes, the following diagrams have been generated using Graphviz.
Experimental workflow for determining the Degree of Labeling (DOL).
Logical relationship for selecting a suitable fluorescent dye.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Alexa Fluor 350/Alexa Fluor 350 FluoroFinder [app.fluorofinder.com]
- 4. GATA-6/DyLight 350 FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
ATTO 390 performance review in scientific literature
An in-depth analysis of the fluorescent dye ATTO 390, offering a direct comparison with other commercially available alternatives. This guide synthesizes data from scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive performance review, including key photophysical properties, experimental protocols, and application insights.
This compound, a fluorescent label belonging to the coumarin (B35378) family of dyes, has gained traction in the scientific community for its robust performance in various bio-imaging applications.[1][2] Characterized by its high fluorescence quantum yield, significant Stokes shift, and good photostability, this compound presents a compelling option for researchers utilizing fluorescence-based techniques.[2][3] This guide provides a detailed comparison of this compound with other popular blue-emitting fluorescent dyes, namely Alexa Fluor 350 and DyLight 350, supported by data from scientific literature and manufacturer's specifications.
Performance Comparison of Blue Fluorescent Dyes
The selection of a suitable fluorescent dye is critical for the success of fluorescence microscopy, flow cytometry, and other related applications.[4] Key parameters for consideration include the extinction coefficient, quantum yield, photostability, and fluorescence lifetime. Below is a comparative summary of these quantitative metrics for this compound and its alternatives.
| Property | This compound | Alexa Fluor 350 | DyLight 350 |
| Excitation Maximum (nm) | 390 | 346 | 353[5] |
| Emission Maximum (nm) | 479 | 442 | 432[5] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 24,000 | 19,000 | 15,000[5] |
| Quantum Yield | 0.90 | Not specified | Not specified |
| Fluorescence Lifetime (ns) | 5.0 | Not specified | Not specified |
| Molecular Weight ( g/mol ) | ~368 | Not specified | Not specified |
In-Depth Look at Photophysical Properties
This compound is recognized for its high photostability and brightness, attributes that stem from its rigid molecular structure which minimizes isomerization in solution.[1] This structural rigidity ensures consistent optical performance across different solvents and temperatures.[1] The dye's large Stokes shift, the difference between the excitation and emission maxima, is advantageous in reducing spectral overlap in multiplexing experiments.[1] Furthermore, ATTO dyes, in general, exhibit longer fluorescence signal lifetimes compared to many other dye families, which can be leveraged in time-gated detection systems to reduce background noise and improve signal detection.[6][7]
Experimental Protocols and Applications
The utility of a fluorescent dye is ultimately determined by its performance in specific experimental contexts. This compound is versatile and can be conjugated to a variety of biomolecules, including proteins, DNA, and RNA, for applications in life sciences.[2][3]
Antibody Conjugation for Immunofluorescence
A common application for fluorescent dyes is the labeling of antibodies for immunofluorescence microscopy. The following is a general protocol for conjugating this compound NHS ester to an antibody.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous, amine-free DMF or DMSO
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Gel filtration column
Procedure:
-
Dissolve the antibody in the bicarbonate buffer to a concentration of approximately 2 mg/mL.
-
Immediately before use, prepare a stock solution of this compound NHS ester in DMF or DMSO.
-
Add a molar excess of the reactive dye to the antibody solution. The optimal molar ratio will vary depending on the antibody and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column.
For more detailed and optimized protocols, commercially available conjugation kits are also an option.[1][8]
Application in Super-Resolution Microscopy (STED)
This compound has been successfully employed in Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9] In a typical STED setup for imaging this compound, a 405 nm continuous wave (CW) laser is used for excitation, and a 532 nm CW laser serves as the depletion beam.[9] The high fluorescence quantum yield and good photostability of this compound make it a suitable candidate for this demanding imaging modality.[9]
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound Conjugation Kit| Easy Labelling (ab269895) | Lightning-Link® | Abcam [abcam.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 6. This compound amine, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 8. This compound Conjugation Kit| Easy Labelling (ab269895) | Lightning-Link® | Abcam [abcam.com]
- 9. chempep.com [chempep.com]
A Comparative Guide to ATTO 390 and Other Blue Fluorophores for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties and performance of ATTO 390 against other commonly used blue fluorophores: Alexa Fluor 350, AMCA (Aminomethylcoumarin Acetate), and DyLight 350. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays, influencing signal brightness, photostability, and overall data quality. This document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Photophysical Properties: A Quantitative Comparison
The brightness of a fluorophore is a function of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] The following table summarizes the key photophysical properties of this compound and its alternatives.
| Property | This compound | Alexa Fluor 350 | AMCA | DyLight 350 |
| Excitation Maximum (λex) | 390 nm[2] | 346 nm[3] | ~345-350 nm[4] | 353 nm[5] |
| Emission Maximum (λem) | 479 nm[2] | 442 nm[3] | ~440-450 nm[4] | 432 nm[5] |
| Molar Extinction Coefficient (ε) | 24,000 cm⁻¹M⁻¹[2] | 19,000 cm⁻¹M⁻¹[3] | ~17,400-19,000 cm⁻¹M⁻¹ | 15,000 cm⁻¹M⁻¹[5] |
| Quantum Yield (Φ) | 0.90[2] | 0.24[6] | ~0.5-0.91 | High (specific value not readily available) |
| Fluorescence Lifetime (τ) | 5.0 ns[2] | Not readily available | Not readily available | Not readily available |
| Stokes Shift | 89 nm | 96 nm | ~95 nm | 79 nm |
| Brightness (ε x Φ) | 21,600 | 4,560 | ~8,700 - 17,290 | High |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The data for AMCA shows some variability in the literature.
Performance Comparison and Key Considerations
This compound: this compound, a coumarin-based dye, stands out for its exceptionally high quantum yield, resulting in superior brightness compared to the other fluorophores in this group.[2] Its large Stokes shift is also advantageous for minimizing spectral overlap in multicolor imaging experiments.[2] The good photostability of this compound makes it well-suited for applications requiring prolonged exposure to excitation light, such as confocal microscopy and single-molecule studies.[2][7]
Alexa Fluor 350: Part of the well-regarded Alexa Fluor family, Alexa Fluor 350 is known for its good photostability.[3] It is a sulfonated coumarin (B35378) derivative, which enhances its water solubility.[3] While not as bright as this compound, its reliable performance and compatibility with various conjugation chemistries make it a popular choice.[3] Its spectral properties are very similar to 7-aminocoumarin, making it a strong competitor.[6]
AMCA (Aminomethylcoumarin Acetate): AMCA is a classic blue fluorescent dye that offers a good balance of brightness and a large Stokes shift.[4] It is widely used for multi-color labeling due to its minimal fluorescence overlap with green-emitting fluorophores.[4] However, it is known to be more susceptible to photobleaching compared to more modern dyes like the Alexa Fluor and ATTO series.[4]
DyLight 350: DyLight 350 is another alternative in the blue spectral range. While specific quantum yield data is not as readily available, it is reported to have high fluorescence intensity and good photostability.[5] It is spectrally similar to Alexa Fluor 350 and AMCA.[5]
Experimental Protocols
The following are generalized protocols for immunofluorescence staining and flow cytometry. Optimal conditions, such as antibody concentrations and incubation times, should be determined empirically for each specific experiment.
Experimental Workflow for Immunofluorescence Staining
This diagram outlines the key steps for a typical indirect immunofluorescence staining protocol.
References
A Head-to-Head Comparison: ATTO 390 vs. Coumarin Dyes for Advanced Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental success. This guide provides an objective comparison between the high-performance ATTO 390 dye and traditional coumarin (B35378) dyes, supported by quantitative data and detailed experimental protocols to inform your selection process.
This compound, while structurally a coumarin derivative, is engineered for superior performance and is often considered in a class of its own.[1][2][3] It is designed to offer high fluorescence quantum yield, good photostability, and a large Stokes shift.[2][3][4] Traditional coumarin dyes, such as AMCA (Aminomethylcoumarin Acetate), are widely used UV-excitable blue fluorescent dyes, but can exhibit moderate brightness and photostability, which may be a limitation for demanding imaging applications.[5][6][7]
Quantitative Performance: this compound vs. AMCA
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound and a widely used coumarin derivative, AMCA. Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Property | This compound | AMCA (Aminomethylcoumarin Acetate) | Reference(s) |
| Excitation Maximum (λex) | 390 nm | ~348-350 nm | [1][3][8][9] |
| Emission Maximum (λem) | ~476-479 nm | ~435-450 nm | [1][8][9][10] |
| Molar Extinction Coefficient (εmax) | 24,000 M⁻¹cm⁻¹ | ~17,400 M⁻¹cm⁻¹ | [3][9] |
| Fluorescence Quantum Yield (Φf) | 0.90 | ~0.91 | [3][8][9] |
| Brightness (εmax × Φf) | 21,600 | 15,834 | Calculated |
| Fluorescence Lifetime (τfl) | 5.0 ns | Not consistently reported | [3] |
| Stokes Shift | ~89 nm | ~87-100 nm | Calculated |
Performance Analysis
Brightness and Photostability: this compound is demonstrably brighter than AMCA, a key advantage for detecting low-abundance targets. The ATTO dyes are specifically designed with a rigid molecular structure that enhances photostability, making this compound well-suited for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution techniques like STED microscopy.[11][12] While some coumarins like AMCA are described as having good resistance to photobleaching, the class in general is known for moderate photostability, which can be a significant drawback.[5][10][13]
Stokes Shift and Multicolor Imaging: Both dyes possess a large Stokes shift, which is the separation between the excitation and emission maxima. This characteristic is highly advantageous for multicolor imaging, as it minimizes spectral overlap and bleed-through between different fluorescence channels, leading to cleaner, more reliable data.[4][13]
Environmental Sensitivity: Coumarin dyes can be sensitive to their environment, with their fluorescence properties sometimes changing with solvent polarity or pH.[13] In contrast, ATTO dyes are designed to have optical properties that are largely independent of the solvent and temperature, ensuring more consistent and reproducible results.[11]
Applications in Advanced Microscopy: The high photostability and brightness of this compound make it a suitable candidate for super-resolution microscopy techniques such as STED (Stimulated Emission Depletion), which place high demands on fluorophores.[4][12] While coumarins are workhorses for standard immunofluorescence, their lower photostability can limit their utility in these advanced applications.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for conjugating these dyes to antibodies and for performing immunofluorescence staining.
Protocol 1: Antibody Conjugation via NHS Ester
This protocol describes the covalent labeling of proteins (e.g., IgG antibodies) on primary amines using a dye functionalized with an N-hydroxysuccinimidyl (NHS) ester.[14][15][16]
Materials:
-
Antibody (1-2 mg/mL, free of amine-containing buffers like Tris or glycine)
-
Dye-NHS Ester (e.g., this compound NHS Ester or AMCA-X, SE)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the concentration to 1-2 mg/mL.[15][]
-
Dye Stock Solution: Allow the vial of Dye-NHS Ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This should be done immediately before use.[][18]
-
Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. A common starting point is a 5 to 20-fold molar excess of the dye to the antibody.[18] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching (Optional): To stop the reaction, a quenching buffer (e.g., Tris-HCl) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[18]
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[14][18]
-
Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (e.g., 390 nm for this compound). Calculate the DOL to ensure optimal labeling.[14]
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.02%) and store at -20°C.[14]
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines a standard procedure for indirect immunofluorescence staining of cultured cells.[19][20][21]
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in Permeabilization Buffer
-
Primary Antibody (unlabeled)
-
Fluorescently-labeled Secondary Antibody (e.g., Goat anti-Mouse IgG-ATTO 390)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[20][21]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.[20]
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[21]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[21]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[19]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges and allow to cure.
-
Imaging: Visualize the sample using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
The following diagrams illustrate key experimental and conceptual workflows.
Caption: Indirect Immunofluorescence Workflow.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. aatbio.com [aatbio.com]
- 5. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 6. AAT Bioquest: Coumarin and Coumarin Derivatives [aatbioquest.blogspot.com]
- 7. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. AMCA azide | BroadPharm [broadpharm.com]
- 9. AMCA Acid | AxisPharm [axispharm.com]
- 10. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. broadpharm.com [broadpharm.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. benchchem.com [benchchem.com]
- 19. usbio.net [usbio.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. biotium.com [biotium.com]
A Comparative Guide to ATTO 390 for Single-Molecule Detection
For researchers, scientists, and drug development professionals venturing into the realm of single-molecule detection, the choice of a fluorescent probe is paramount. The ideal fluorophore must exhibit exceptional brightness, photostability, and minimal photophysical artifacts to enable the prolonged observation of individual molecular events. This guide provides a comprehensive evaluation of ATTO 390, a coumarin-based fluorescent dye, for single-molecule detection applications, comparing its performance with commonly used alternatives, Alexa Fluor 488 and Cyanine (B1664457) 3 (Cy3). The information presented herein is supported by a synthesis of photophysical data and established experimental protocols.
Photophysical Performance: A Quantitative Comparison
The selection of a fluorescent dye for single-molecule studies hinges on a careful consideration of its photophysical properties. A high molar extinction coefficient and quantum yield contribute to a brighter signal, while high photostability allows for longer observation times before photobleaching. The following table summarizes the key photophysical parameters of this compound, Alexa Fluor 488, and Cy3.
| Property | This compound | Alexa Fluor 488 | Cy3 |
| Chemical Structure | Coumarin derivative | Sulfonated rhodamine derivative | Polymethine cyanine derivative |
| Excitation Maximum (λex) | 390 nm[1] | 495 nm | 550 nm[2] |
| Emission Maximum (λem) | 479 nm[1] | 519 nm | 570 nm[2] |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹[1] | 73,000 M⁻¹cm⁻¹ | 150,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φf) | 0.90[1] | 0.92 | ~0.3 |
| Fluorescence Lifetime (τfl) | 5.0 ns[1] | 4.1 ns | ~0.2 ns |
| Brightness (ε × Φf) | 21,600 | 67,160 | 45,000 |
| Photostability | High[3][4] | High | Moderate |
Experimental Evaluation: A Protocol for Single-Molecule FRET
To evaluate the performance of these dyes in a practical single-molecule experiment, a common and powerful technique is single-molecule Förster Resonance Energy Transfer (smFRET) using Total Internal Reflection Fluorescence (TIRF) microscopy. This method allows for the observation of conformational dynamics of biomolecules by measuring the efficiency of energy transfer between a donor and an acceptor fluorophore.
Experimental Workflow for smFRET
The following diagram illustrates a typical workflow for an smFRET experiment, from sample preparation to data acquisition.
Caption: Workflow for a single-molecule FRET experiment.
Detailed Methodologies
1. Biomolecule Labeling and Purification:
-
Labeling: The biomolecule of interest (e.g., a protein or a nucleic acid) is site-specifically labeled with the donor (e.g., this compound, Alexa Fluor 488, or Cy3) and acceptor fluorophores. This is typically achieved through covalent linkage to specific functional groups on the biomolecule, such as amine or thiol groups.
-
Purification: Unconjugated dyes and unlabeled biomolecules are removed using techniques like size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE) to ensure a pure sample of dually labeled molecules.
2. Surface Passivation and Functionalization:
-
Cleaning: Microscope quartz slides and glass coverslips are rigorously cleaned to remove any fluorescent impurities. This often involves sonication in solvents and treatment with strong oxidizing agents like piranha solution.
-
Passivation: To prevent non-specific binding of biomolecules to the surface, the cleaned slides are passivated. A common and effective method is the covalent attachment of a layer of polyethylene (B3416737) glycol (PEG).[5]
-
Functionalization: For specific immobilization, a small fraction of the PEG molecules are functionalized with biotin (B1667282).
3. Single-Molecule Immobilization:
-
A solution of streptavidin is introduced to the biotinylated surface, forming a high-affinity bond.[6]
-
The biotinylated and fluorescently labeled biomolecules are then introduced at a very low concentration (picomolar range) to ensure that individual molecules are well-separated on the surface. The biotin on the biomolecule binds to the surface-immobilized streptavidin.
4. Imaging and Data Acquisition:
-
Oxygen Scavenging System: To enhance the photostability of the fluorescent dyes, an oxygen scavenging system is typically added to the imaging buffer.[7][8] A common system consists of glucose oxidase and catalase, which enzymatically remove dissolved oxygen, a major contributor to photobleaching.
-
TIRF Microscopy: The immobilized molecules are imaged using a TIRF microscope. This technique selectively excites fluorophores within a thin layer (~100 nm) near the coverslip surface, minimizing background fluorescence from the bulk solution.
-
Data Acquisition: A sensitive electron-multiplying charge-coupled device (EMCCD) camera is used to detect the fluorescence emission from single molecules. The donor and acceptor fluorescence signals are typically split and imaged onto different regions of the camera chip to allow for simultaneous detection.
Signaling Pathway and Data Analysis
The underlying principle of smFRET is the non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two dyes.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
By analyzing the intensities of the donor and acceptor fluorescence signals over time, the FRET efficiency can be calculated for each individual molecule. Changes in FRET efficiency reflect conformational changes in the biomolecule, providing insights into its dynamics.
Conclusion
This compound presents itself as a compelling fluorescent probe for single-molecule detection, particularly for applications requiring high photostability and a blue-shifted excitation/emission profile. While its brightness, as estimated by the product of its extinction coefficient and quantum yield, is lower than that of Alexa Fluor 488 and Cy3, its exceptional quantum yield and reported high photostability make it a valuable tool, especially for long-duration single-molecule observations.
The choice between this compound, Alexa Fluor 488, and Cy3 will ultimately depend on the specific experimental requirements, including the available laser lines, the desired spectral separation in multi-color experiments, and the photophysical demands of the particular biological system under investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these and other fluorescent dyes for single-molecule research.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An oxygen-scavenging system without impact on DNA mechanical properties in single-molecule fluorescence experiments - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. ecommons.luc.edu [ecommons.luc.edu]
Comparative Guide to Cross-Reactivity Testing of ATTO 390 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ATTO 390 labeled antibodies in cross-reactivity testing against common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Introduction to this compound and Antibody Cross-Reactivity
This compound is a fluorescent label with a coumarin (B35378) structure, characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1][2][3] It is excited in the violet range of the spectrum, making it a suitable candidate for multiplexing experiments with other fluorophores.[4] When antibodies are labeled with fluorescent dyes like this compound, it is crucial to assess their binding specificity. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive results and misinterpretation of experimental data.[5] Therefore, rigorous cross-reactivity testing is an essential step in the validation of any labeled antibody.
Performance Comparison of this compound and Alternatives
While direct comparative studies on the cross-reactivity of this compound-labeled antibodies versus other spectrally similar fluorophores are not extensively available in the reviewed literature, an inferred comparison can be made based on their photophysical properties and general principles of non-specific binding. A key factor influencing non-specific binding is the hydrophobicity of the fluorescent dye.[6]
Data Presentation: Photophysical Properties and Inferred Cross-Reactivity Performance
| Property | This compound | Alexa Fluor 405 | DyLight 405 |
| Excitation Maximum (λex) | 390 nm | 401 nm[7] | 400 nm[8] |
| Emission Maximum (λem) | 479 nm | 421 nm[7] | 421 nm[8] |
| Molar Extinction Coefficient (ε) | 24,000 cm⁻¹M⁻¹ | 35,000 cm⁻¹M⁻¹[9] | N/A |
| Fluorescence Quantum Yield (Φ) | ~0.90 | N/A | N/A |
| Inferred Cross-Reactivity | Low to Moderate | Low to Moderate | Low to Moderate |
| Comments | Moderately hydrophilic. The hydrophobicity of a dye can influence non-specific binding.[6] | Alexa Fluor dyes are known for their good water solubility, which can help minimize non-specific binding.[7] | DyLight dyes are also designed for high performance in aqueous environments.[8] |
Note: The inferred cross-reactivity is a qualitative assessment based on the general properties of the dye families. Experimental validation is crucial for any specific antibody-dye conjugate.
Experimental Protocols for Cross-Reactivity Testing
Accurate assessment of cross-reactivity requires robust and well-controlled experiments. The following are detailed protocols for common methods adapted for fluorescently labeled antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay ideal for screening the cross-reactivity of a labeled antibody against a panel of purified proteins.
Experimental Workflow
Caption: ELISA workflow for assessing antibody cross-reactivity.
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with 1-10 µg/mL of purified potential cross-reactive antigens in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA or a commercial protein-free blocker) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Antibody Incubation: Add the this compound labeled antibody, diluted in blocking buffer, to the wells. The optimal concentration should be determined empirically through titration. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound antibody.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with excitation and emission filters appropriate for this compound (e.g., Ex: 390 nm, Em: 479 nm).
-
Data Analysis: Compare the fluorescence signal from wells coated with the target antigen to those coated with potential cross-reactive antigens. A high signal in the presence of a non-target antigen indicates cross-reactivity.
Protein Microarray
Protein microarrays offer a high-throughput method to screen a labeled antibody against a large number of proteins simultaneously.
Experimental Workflow
Caption: Protein microarray workflow for cross-reactivity screening.
Detailed Protocol:
-
Array Blocking: Block the protein microarray slide according to the manufacturer's instructions to prevent non-specific binding.
-
Antibody Incubation: Incubate the blocked array with the this compound labeled antibody at a predetermined optimal concentration in a suitable incubation buffer. This should be performed in a humidified chamber, protected from light, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the array extensively with the manufacturer's recommended wash buffers to remove unbound and weakly interacting antibodies.
-
Scanning and Data Analysis: Scan the array using a fluorescent microarray scanner with lasers and filters appropriate for this compound. Analyze the scanned image to identify proteins that exhibit significant fluorescence, indicating off-target binding.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC/IF allows for the assessment of cross-reactivity in the context of tissue architecture.
Experimental Workflow
Caption: IHC/IF workflow for in-situ cross-reactivity testing.
Detailed Protocol:
-
Tissue Preparation: Prepare cryosections or formalin-fixed paraffin-embedded (FFPE) tissue sections known to express and not express the target antigen. For FFPE sections, perform deparaffinization and antigen retrieval.
-
Blocking: Block endogenous peroxidase activity (if using an enzyme-based detection method) and non-specific binding sites using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody, if applicable, or a protein-free blocker).
-
Antibody Incubation: Incubate the tissue sections with the this compound labeled antibody at its optimal dilution overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the slides three times for 5 minutes each in a wash buffer (e.g., PBS or TBS).
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a suitable dye (e.g., DAPI). Mount the coverslip using an anti-fade mounting medium.
-
Imaging and Analysis: Examine the slides under a fluorescence microscope. Compare the staining pattern and intensity on target-positive and target-negative tissues. Staining in target-negative tissues or unexpected staining patterns in target-positive tissues may indicate cross-reactivity.
Conclusion
The selection of a fluorescent label for antibody conjugation requires careful consideration of its photophysical properties and its potential to contribute to non-specific binding. This compound offers excellent brightness and photostability for applications in the violet-blue spectral range. While direct comparative data on its cross-reactivity performance against alternatives like Alexa Fluor 405 and DyLight 405 is limited, its moderately hydrophilic nature suggests a favorable profile for minimizing non-specific interactions.
Researchers are strongly encouraged to perform rigorous in-house validation of any this compound labeled antibody using the detailed protocols provided in this guide. Such validation is critical to ensure the specificity and reliability of experimental results. By employing appropriate controls and systematic testing, the potential for cross-reactivity can be effectively assessed and mitigated, leading to high-quality, reproducible data.
References
- 1. Atto Dyes for Superior Fluorescent Imaging [merckmillipore.com]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/ATTO 390 FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. protilatky.cz [protilatky.cz]
- 9. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of ATTO 390: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and operational excellence. This document provides detailed procedural guidance for the proper disposal of ATTO 390, a fluorescent dye commonly used in life sciences for labeling biomolecules. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this product have not been thoroughly investigated, and direct physical contact should be avoided.[1]
-
Personal Protective Equipment (PPE): Always wear OSHA-approved safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Avoid Inhalation and Contact: Prevent inhalation of the powder form and avoid contact with eyes, skin, and clothing.[1]
-
Work Area: Ensure good ventilation in the work station where this compound is handled.[2]
This compound Properties Overview
A summary of the key physical and optical properties of this compound is provided in the table below. Understanding these characteristics is crucial for its proper handling and disposal.
| Property | Value | Reference |
| Appearance | Freeze-dried solid | [1] |
| Flammability | Not flammable | [1] |
| Solubility | Soluble in polar solvents (DMF, DMSO) | [3] |
| Maximum Excitation Wavelength | 390 nm | [1][3] |
| Maximum Emission Wavelength | 479 nm | [1][3] |
| Extinction Coefficient | 2.4 x 10⁴ M⁻¹ cm⁻¹ | [1][3] |
| Fluorescence Quantum Yield | 0.90 | [1][3] |
| Storage Temperature | -20°C | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed for small quantities typically found in a research laboratory setting.
Experimental Protocol: Disposal of this compound Waste
-
Containment of Spills:
-
Disposal of Solid Waste:
-
Collect unused this compound powder and contaminated disposable materials (e.g., pipette tips, microfuge tubes) in a designated, sealed waste container.
-
Label the container clearly as "Hazardous Chemical Waste" and specify "this compound".
-
-
Disposal of Liquid Waste:
-
For liquid waste containing this compound, consult your institution's chemical waste management guidelines.
-
A recommended method involves mixing the material with a combustible solvent.[1]
-
-
Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 390
For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the fluorescent dye ATTO 390, including operational and disposal plans to ensure a secure laboratory environment and reliable experimental outcomes.
This compound is a fluorescent label belonging to the coumarin (B35378) family of dyes, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1] While invaluable in life sciences for labeling proteins, DNA, and RNA, its chemical nature necessitates careful handling to mitigate potential risks.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, exercising due caution and adhering to strict safety protocols is crucial.
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS). The following table summarizes the key safety information.
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| May be harmful by inhalation, ingestion, or skin absorption.[2][3] The toxicological properties have not been fully investigated.[2][3] | Avoid inhalation, and contact with eyes, skin, and clothing.[2] | Eyeshields, chemical-resistant gloves, and a lab coat are mandatory.[2] For handling the powder form, a type N95 (US) respirator is recommended. |
Storage and Stability:
Proper storage is critical to maintain the integrity and reactivity of this compound.
| Storage Condition | Recommendation | Stability |
| Solid Form | Store at -20°C, protected from light and moisture.[1] | When stored correctly, the product is stable for at least three years.[1] |
| Solutions | Prepare solutions immediately before use.[1] For long-term storage, aliquots may be frozen at –20°C to avoid repeated freezing and thawing. Protect from light.[4] | The stability of solutions is limited and depends on the solvent quality.[1] |
This compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[1] When preparing solutions of reactive forms like NHS-esters and maleimides, it is essential to use anhydrous and amine-free solvents to prevent hydrolysis.[1] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental success.
Caption: Safe handling workflow for this compound from receipt to disposal.
Experimental Protocol: Protein Labeling with this compound NHS-Ester
This protocol provides a general procedure for labeling proteins with this compound NHS-ester.[4] The optimal dye-to-protein ratio may vary and should be determined empirically for each specific protein.
Materials:
-
Protein to be labeled
-
This compound NHS-ester
-
Bicarbonate buffer (0.1 M, pH 8.3)
-
Anhydrous, amine-free DMF or DMSO
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[4] Ensure the protein solution is free from amine-containing substances like Tris or glycine.[4] If necessary, dialyze the protein against PBS.[4]
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[4]
-
Labeling Reaction:
-
Purification:
-
Storage of Conjugate: Store the purified protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide (B81097) can be added as a preservative.[4] For long-term storage, aliquot and freeze at -20°C.[4] Protect from light.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled "Hazardous Chemical Waste" container.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and purification fractions, in a separate, leak-proof "Hazardous Chemical Waste" container. Do not pour down the drain.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
Spill Management: In the event of a spill, wear appropriate PPE.[2] For a solid spill, carefully sweep or vacuum the material and place it in the solid hazardous waste container. For a liquid spill, absorb the material with an inert absorbent such as sand or vermiculite (B1170534) and place it in a closed container for disposal.[2][3]
Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] One recommended disposal method is to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Always follow your local and institutional regulations for hazardous waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
